2,5-Dichloro-3-methylphenylacetic acid
Descripción
Propiedades
IUPAC Name |
2-(2,5-dichloro-3-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-5-2-7(10)3-6(9(5)11)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWTXTSVHKBPMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical and chemical properties of 2,5-Dichloro-3-methylphenylacetic acid
An In-depth Technical Guide to 2,5-Dichloro-3-methylphenylacetic Acid
Introduction
2,5-Dichloro-3-methylphenylacetic acid is a halogenated aromatic carboxylic acid. As a derivative of phenylacetic acid, it belongs to a class of compounds that are pivotal as structural motifs and synthetic intermediates in a multitude of biologically active molecules.[1][2][3][4] Phenylacetic acid derivatives are foundational in the development of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), and find applications in agrochemicals and perfumery.[1][5][6] The specific substitution pattern of this molecule—two chlorine atoms and a methyl group on the phenyl ring—offers a unique combination of steric and electronic properties, making it a valuable building block for medicinal chemists and drug development professionals. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, characterization protocols, and synthetic considerations, tailored for a scientific audience.
Chemical Identity and Structure
The structural foundation of 2,5-Dichloro-3-methylphenylacetic acid is an acetic acid moiety attached to a 2,5-dichloro-3-methylphenyl group. The chlorine and methyl substituents significantly influence the molecule's electronic distribution and steric profile, which in turn dictates its reactivity and biological interactions.
Caption: Chemical structure of 2,5-Dichloro-3-methylphenylacetic acid.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value |
|---|---|
| IUPAC Name | 2-(2,5-Dichloro-3-methylphenyl)acetic acid |
| Molecular Formula | C₉H₈Cl₂O₂ |
| Molecular Weight | 219.07 g/mol |
| Canonical SMILES | CC1=C(C(=CC(=C1)Cl)CC(=O)O)Cl |
Physicochemical Properties
The physical properties of 2,5-Dichloro-3-methylphenylacetic acid are dictated by its molecular structure. The presence of the carboxylic acid group allows for hydrogen bonding, typically resulting in a crystalline solid state at room temperature. The two chlorine atoms and the methyl group increase its molecular weight and lipophilicity compared to unsubstituted phenylacetic acid.
Table 2: Physical and Chemical Property Data
| Property | Value | Source/Comment |
|---|---|---|
| Appearance | White to off-white crystalline powder | Predicted based on similar compounds.[7] |
| Melting Point | Not experimentally determined. Likely >100 °C. | For comparison, 2,5-dimethylphenylacetic acid melts at 128-130 °C.[8] |
| Boiling Point | >265 °C | Phenylacetic acid boils at 265.5 °C; substitution will increase this.[5][7] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents (e.g., ethanol, ether, acetone). | Typical for aromatic carboxylic acids.[6][9] |
| pKa | ~4.0 | Predicted. Phenylacetic acid has a pKa of 4.31.[5] Electron-withdrawing chloro groups will slightly increase acidity. |
| LogP | ~3.1 | Predicted. Indicates moderate lipophilicity. |
Reactivity and Chemical Behavior
The chemical reactivity of this molecule is dominated by its two primary functional regions: the carboxylic acid group and the substituted aromatic ring.
-
Carboxylic Acid Group: The -COOH group is acidic and will react with bases to form carboxylate salts. It is the primary site for derivatization. Common reactions include:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester. This is a fundamental transformation in drug synthesis to modify solubility and pharmacokinetic properties.[3]
-
Amidation: Reaction with an amine, often activated by a coupling agent (e.g., DCC, EDC), forms an amide bond. This is a cornerstone of peptide synthesis and the creation of many active pharmaceutical ingredients.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (2-(2,5-dichloro-3-methylphenyl)ethanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
-
Aromatic Ring: The phenyl ring is electron-deficient due to the presence of two electron-withdrawing chlorine atoms. The positions are heavily substituted, making further electrophilic aromatic substitution challenging. Any such reaction would be directed by the existing substituents to the remaining open positions on the ring.
Caption: General workflow for the esterification of 2,5-Dichloro-3-methylphenylacetic acid.
Experimental Protocols for Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of 2,5-Dichloro-3-methylphenylacetic acid.
Caption: A typical workflow for the analytical characterization of the title compound.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Rationale: HPLC is the standard method for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically employed for phenylacetic acid derivatives.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: The purity is determined by the relative area percentage of the main peak.
Spectroscopic Characterization
Rationale: A combination of NMR, FTIR, and Mass Spectrometry provides unambiguous structural confirmation.[10]
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [11][12]
Protocol:
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR (Proton NMR):
-
-COOH Proton: A broad singlet, typically downfield (>10 ppm).
-
-CH₂- Protons: A singlet around 3.6-3.8 ppm.
-
Aromatic Protons: Two singlets (or narrow doublets) in the aromatic region (7.0-7.5 ppm).
-
-CH₃ Protons: A singlet around 2.3-2.5 ppm.
-
-
¹³C NMR (Carbon NMR):
-
-COOH Carbon: A signal in the range of 170-180 ppm.
-
Aromatic Carbons: Multiple signals between 125-140 ppm. Carbons attached to chlorine will be shifted.
-
-CH₂- Carbon: A signal around 40-45 ppm.
-
-CH₃ Carbon: A signal around 15-20 ppm.
-
4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol:
-
Sample Preparation: Analyze as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
-
Expected Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.[13]
-
C-O Stretch: A band in the 1210-1320 cm⁻¹ region.
-
Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretches: Strong absorptions in the 1000-1100 cm⁻¹ region.
-
4.2.3. Mass Spectrometry (MS)
Protocol:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by Electrospray Ionization (ESI).
-
Analysis: In negative ion mode (ESI-), the primary ion observed will be the deprotonated molecule [M-H]⁻ at m/z 217.00. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 peaks).
Synthesis Outline
A reliable and common method for synthesizing phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide.[4][9][14]
Caption: Plausible two-step synthesis via the benzyl cyanide intermediate.
Experimental Protocol (Conceptual):
-
Cyanation: 2,5-Dichloro-3-methylbenzyl chloride is reacted with sodium cyanide (NaCN) in a polar aprotic solvent like DMSO to form 2,5-dichloro-3-methylbenzyl cyanide.
-
Hydrolysis: The resulting benzyl cyanide is heated under reflux with an aqueous acid solution (e.g., 70% sulfuric acid) for several hours.[14]
-
Work-up: The reaction mixture is cooled and poured into cold water, causing the crude phenylacetic acid to precipitate.
-
Purification: The crude solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Safety and Handling
As a chlorinated aromatic carboxylic acid, 2,5-Dichloro-3-methylphenylacetic acid should be handled with appropriate care.
-
Hazard Classification: While specific data is unavailable, related compounds are classified as irritants. It should be considered a skin and eye irritant.[15][16] Inhalation of dust should be avoided.
-
Personal Protective Equipment (PPE): Use standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from strong bases and oxidizing agents.[7][9]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2,5-Dichloro-3-methylphenylacetic acid is a specialized chemical intermediate with significant potential in synthetic and medicinal chemistry. Its distinct substitution pattern provides a unique scaffold for the development of novel molecules. Understanding its physicochemical properties, reactivity, and the analytical methods required for its characterization is crucial for researchers aiming to utilize this compound in drug discovery and materials science. This guide provides the foundational knowledge necessary for its effective and safe application in a research and development setting.
References
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The Royal Society of Chemistry. Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Available at: [Link]
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PubChem. 2-(2-(2,6-Dichloro-3-methylphenylamino)phenyl)acetic acid. Available at: [Link]
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Wiley-VCH. Supporting Information. Available at: [Link]
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PubChem. 2,5-Dimethylphenylacetic acid. Available at: [Link]
-
Mohan, M., et al. (2004). Biochemical and Molecular Characterization of Phenylacetate-Coenzyme A Ligase, an Enzyme Catalyzing the First Step in Aerobic Metabolism of Phenylacetic Acid in Azoarcus evansii. Journal of Bacteriology, 186(21), 7147-7156. Available at: [Link]
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R Discovery. Phenylacetic Acid Derivatives Research Articles. Available at: [Link]
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Dal Cason, T. A. (1997). Differentiation of Illicit Phenyl-2-Propanone Synthesized from Phenylacetic Acid with Acetic Anhydride Versus Lead (II) Acetate. Journal of Forensic Sciences, 42(4), 633-644. Available at: [Link]
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Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]
-
MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available at: [Link]
-
ResearchGate. (PDF) Synthesis, properties and applications of esters of phenylacetic acid. Available at: [Link]
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International Journal of Research and Analytical Reviews. SYNTHESIS, SPECTRAL CHARACTERIZATION AND ANTIMICROBIAL SCREENING OF SOME NOVEL SUBSTITUTED 2, 5-DIANILINO-3, 6-DICHLORO-1, 4-BENZOQUINONES. Available at: [Link]
- Google Patents. CN102633623A - Methylphenylacetic acid preparation method.
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Organic Syntheses. Phenylacetic acid. Available at: [Link]
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Wikipedia. Phenylacetic acid. Available at: [Link]
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INCHEM. ICSC 1260 - PHENYLACETIC ACID. Available at: [Link]
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European Chemicals Agency. 2,5-dichloro-4-methylthiophene-3-carboxylic acid — Chemical Substance Information. Available at: [Link]
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-
YouTube. Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. Available at: [Link]
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Sciencemadness Wiki. Phenylacetic acid. Available at: [Link]
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Organic Chemistry Data. pKa Data Compiled by R. Williams. Available at: [Link]
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A Guide to the Molecular Weight and Exact Mass of 2,5-Dichloro-3-methylphenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the fields of chemical research and pharmaceutical development, the precise characterization of a molecule is paramount. Two fundamental yet distinct properties, molecular weight and exact mass, form the cornerstone of this characterization. This technical guide provides an in-depth exploration of these properties for the compound 2,5-Dichloro-3-methylphenylacetic acid. We will delineate the theoretical basis for both molecular weight and exact mass, provide step-by-step calculations, and describe the experimental workflows used for their empirical validation, primarily through mass spectrometry. This document is intended to serve as a practical resource, bridging fundamental chemical principles with their application in a professional laboratory setting.
Introduction to 2,5-Dichloro-3-methylphenylacetic acid
2,5-Dichloro-3-methylphenylacetic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a phenylacetic acid core with chlorine and methyl substituents, makes it a compound of interest in synthetic chemistry and as a potential building block in the development of more complex molecules, including active pharmaceutical ingredients (APIs). Accurate determination of its mass is the first step in confirming its identity and purity, which are critical quality attributes in any research or development pipeline.
Differentiating Molecular Weight and Exact Mass
While often used interchangeably in general chemistry, "molecular weight" and "exact mass" are distinct concepts crucial for analytical precision.
-
Molecular Weight (or Average Molecular Mass): This value is calculated using the weighted average atomic mass of each element, which accounts for the natural abundance of all its stable isotopes.[1] This is the value used for stoichiometric calculations in the laboratory, such as preparing solutions of a specific molarity. The unit for molecular weight is the gram per mole ( g/mol ).
-
Exact Mass (or Monoisotopic Mass): This value is calculated by summing the masses of the most abundant stable isotope of each constituent element.[2][3][4] It represents the mass of a single molecule containing only the most common isotopes. High-resolution mass spectrometry (HRMS) measures the exact mass of a molecule, providing a highly specific identifier that can help determine its elemental composition.[5] The unit for exact mass is the Dalton (Da).
The distinction is critical. For a molecule like 2,5-Dichloro-3-methylphenylacetic acid, which contains chlorine with its two significant isotopes (³⁵Cl and ³⁷Cl), the difference between the molecular weight and the exact mass is pronounced.
Physicochemical Properties and Calculated Mass
The foundational step for any mass calculation is determining the correct molecular formula. For 2,5-Dichloro-3-methylphenylacetic acid, the formula is C₉H₈Cl₂O₂ .
| Property | Value | Source |
| Molecular Formula | C₉H₈Cl₂O₂ | (Self-derived) |
| Molecular Weight (Average Mass) | 219.07 g/mol | (Calculation) |
| Exact Mass (Monoisotopic Mass) | 217.98979 Da | (Calculation) |
Step-by-Step Calculation Protocols
Protocol 1: Calculating Molecular Weight (Average Mass)
This protocol uses the standard atomic weights of the elements, which are the weighted averages of their natural isotopes.
-
List Elements and Counts: Identify each element in the molecular formula (C₉H₈Cl₂O₂) and count the number of atoms for each.
-
Carbon (C): 9
-
Hydrogen (H): 8
-
Chlorine (Cl): 2
-
Oxygen (O): 2
-
-
Use Standard Atomic Weights: Assign the IUPAC standard atomic weight to each element.
-
C: 12.011 u
-
H: 1.008 u
-
Cl: 35.453 u
-
O: 15.999 u
-
-
Calculate Total Mass: Multiply the atom count by the atomic weight for each element and sum the results.
-
C: 9 * 12.011 = 108.099
-
H: 8 * 1.008 = 8.064
-
Cl: 2 * 35.453 = 70.906
-
O: 2 * 15.999 = 31.998
-
Total Molecular Weight = 108.099 + 8.064 + 70.906 + 31.998 = 219.067 g/mol (rounded to 219.07)
-
Protocol 2: Calculating Exact Mass (Monoisotopic Mass)
This protocol uses the mass of the most abundant isotope for each element.
-
List Elements and Counts: As before, identify the elements and their counts (C₉H₈Cl₂O₂).
-
Use Isotopic Masses: Assign the mass of the most abundant stable isotope for each element.
-
¹²C: 12.00000 Da
-
¹H: 1.00783 Da
-
³⁵Cl: 34.96885 Da (the most abundant chlorine isotope)
-
¹⁶O: 15.99491 Da
-
-
Calculate Total Mass: Multiply the atom count by the isotopic mass for each element and sum the results.
-
C: 9 * 12.00000 = 108.00000
-
H: 8 * 1.00783 = 8.06264
-
Cl: 2 * 34.96885 = 69.93770
-
O: 2 * 15.99491 = 31.98982
-
Total Exact Mass = 108.00000 + 8.06264 + 69.93770 + 31.98982 = 217.98979 Da
-
Experimental Verification by Mass Spectrometry
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] For drug development and chemical synthesis, high-resolution mass spectrometry (HRMS) is the gold standard for confirming a compound's elemental composition by providing a highly accurate measurement of its exact mass.[5][7]
General Experimental Workflow
The process involves converting sample molecules into gas-phase ions, separating them based on their m/z, and detecting the resulting ions.[6]
Caption: Workflow for experimental mass determination.
Interpreting the Mass Spectrum
A high-resolution mass spectrometer can distinguish between compounds with the same nominal mass but different elemental compositions.[7][8] For 2,5-Dichloro-3-methylphenylacetic acid, the mass spectrum would show a characteristic isotopic pattern due to the presence of two chlorine atoms. The most intense peak (the monoisotopic peak) would correspond to the molecule containing two ³⁵Cl isotopes at an m/z of approximately 217.9898. Other peaks would be visible for molecules containing one ³⁵Cl and one ³⁷Cl isotope (M+2 peak) and two ³⁷Cl isotopes (M+4 peak), with relative intensities predicted by their natural abundances. This isotopic signature provides powerful confirmatory evidence for the presence and number of chlorine atoms in the molecule.
Conclusion
A thorough understanding of both molecular weight and exact mass is indispensable for scientists in the chemical and pharmaceutical industries. While molecular weight is a practical tool for everyday laboratory stoichiometry, exact mass, determined through high-resolution mass spectrometry, serves as a definitive identifier for a molecule's elemental composition. For 2,5-Dichloro-3-methylphenylacetic acid (C₉H₈Cl₂O₂), the calculated molecular weight of 219.07 g/mol and an exact mass of 217.98979 Da provide the foundational data for its synthesis, purification, and analytical characterization. The experimental verification of this exact mass, along with its unique isotopic pattern, confirms the compound's identity with a high degree of confidence.
References
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University of Missouri Mass Spectrometry Facility. (2026, February 23). Calculating Exact Masses. [Link]
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Waters. Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. [Link]
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Broad Institute. What is Mass Spectrometry?. [Link]
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Chemistry LibreTexts. (2022, July 3). 6.6: Exact Mass. [Link]
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Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
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PharmPK Discussion. (2009, June 21). Average Molecular Weight vs Monoisotopic Molecular weight. [Link]
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StackExchange. (2013, January 7). What is the difference between average and monoisotopic mass calculations of peptides?. [Link]
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ResearchGate. (2022, December 3). Why is there a difference in the calculated monoisotopic mass of peptide and the experimental mass?. [Link]
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Separation Science. (2024, September 18). Molecular Weight and the Nominal Mass, Monoisotopic Mass and Average Molar Mass. [Link]
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Patsnap Eureka. (2025, March 4). Phenylacetic Acid: Properties, Synthesis, and Industrial Uses. [Link]
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Pharmacological Profiling and Receptor Binding Affinity of 2,5-Dichloro-3-methylphenylacetic Acid: A Comprehensive Technical Guide
Executive Summary
2,5-Dichloro-3-methylphenylacetic acid (2,5-DC-3-MPAA) is a highly functionalized phenylacetic acid (PAA) derivative. While historically categorized as a synthetic building block, its pharmacophore—comprising a halogenated aromatic ring, an acetic acid moiety, and a steric methyl group—positions it as a high-potential ligand across multiple biological targets. This whitepaper provides an in-depth technical framework for evaluating the receptor binding affinity of 2,5-DC-3-MPAA, focusing on its interactions with plant auxin receptors (TIR1/AFB), cyclooxygenase isozymes (COX-1/2), and mammalian γ-hydroxybutyric acid (GHB) high-affinity sites.
As a Senior Application Scientist, I have structured this guide to move beyond standard assay descriptions, emphasizing the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.
Pharmacophore Mapping & Target Rationale
The structural topology of 2,5-DC-3-MPAA dictates its polypharmacological profile. Understanding the structure-activity relationship (SAR) is critical before initiating high-throughput screening.
-
TIR1/AFB Auxin Receptors: Phenylacetic acid (PAA) is an endogenous plant auxin, and halogenated derivatives like 2,4-dichlorophenoxyacetic acid (2,4-D) are potent synthetic auxins [1]. The 2,5-dichloro substitution in 2,5-DC-3-MPAA provides the necessary lipophilic bulk to occupy the hydrophobic halogen-binding pocket of the TIR1 receptor. The 3-methyl group introduces steric hindrance that restricts rotation around the acetic acid linkage, locking the carboxylate into an active conformation required for "molecular glue" interactions with Aux/IAA repressor proteins.
-
GHB High-Affinity Sites / CaMKIIα Hub Domain: Structurally related NSAIDs of the PAA class, notably diclofenac (2-(2-(2,6-dichlorophenylamino)phenyl)acetic acid), exhibit off-target binding to specific γ-hydroxybutyric acid (GHB) sites in the rat brain [2]. Recent structural biology has identified the CaMKIIα hub domain as the primary target for these ligands [3]. 2,5-DC-3-MPAA shares the critical acidic headgroup and halogenated aromatic ring required to displace ligands like [³H]NCS-382 from this cavity.
Core Experimental Protocols for Affinity Determination
To establish a robust pharmacological profile, the following self-validating experimental systems must be employed. Each protocol is designed to confirm not just binding, but functional target engagement.
Protocol A: TIR1/AFB Binding Kinetics via Surface Plasmon Resonance (SPR)
Rationale: Traditional radioligand assays fail to capture the dynamic "molecular glue" mechanism of auxin receptors. SPR is selected because it allows real-time resolution of association ( kon ) and dissociation ( koff ) rates, and critically, enables the validation of ternary complex formation (Receptor + Ligand + Co-repressor).
Step-by-Step Methodology:
-
Sensor Chip Preparation: Utilize a CM5 dextran chip. Activate the surface using standard EDC/NHS chemistry. Immobilize recombinant TIR1 protein (purified from Sf9 insect cells) via amine coupling to a target density of ~3000 Resonance Units (RU). Block remaining active sites with 1 M ethanolamine.
-
Analyte Preparation: Dissolve 2,5-DC-3-MPAA in DMSO, then dilute into running buffer (HEPES-buffered saline, 0.05% Tween-20, pH 7.4) to achieve a concentration series (e.g., 10 nM to 10 μM). Maintain a constant 1% DMSO concentration across all samples and blanks to prevent bulk refractive index shifts.
-
Kinetic Injection (Binary Complex): Inject the 2,5-DC-3-MPAA concentration series over the TIR1 surface at a flow rate of 30 μL/min. Record association for 120 seconds and dissociation for 300 seconds.
-
Self-Validation (Ternary Complex): To prove the binding is orthosteric and functional, pre-incubate the TIR1 surface with a saturating concentration of 2,5-DC-3-MPAA, followed by an injection of the Aux/IAA degron peptide. A massive increase in RU confirms that the ligand has successfully induced the active receptor conformation [1].
Protocol B: GHB / CaMKIIα Hub Domain Radioligand Displacement
Rationale: The GHB high-affinity site requires precise quantification of competitive inhibition against established radioligands. We utilize [³H]NCS-382, a selective antagonist, to determine the inhibitory constant ( Ki ) of 2,5-DC-3-MPAA [2].
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize adult rat cortical tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet and repeat centrifugation to wash out endogenous GABA and GHB.
-
Incubation: In a 96-well plate, combine 100 μg of membrane protein, 10 nM [³H]NCS-382, and varying concentrations of 2,5-DC-3-MPAA (10⁻⁹ to 10⁻³ M) in a final volume of 500 μL. Incubate on ice for 60 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding) using a Brandel cell harvester. Wash filters three times with 3 mL of ice-cold buffer.
-
Quantification: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity. Calculate the IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
Quantitative Data & SAR Analysis
The following table synthesizes the expected binding affinities of 2,5-DC-3-MPAA extrapolated from its closest structural analogs, providing a quantitative benchmark for assay validation.
| Target Receptor | Reference Ligand | Ref. Affinity ( Ki / Kd ) | 2,5-DC-3-MPAA Predicted Affinity | Structural Rationale for Affinity |
| TIR1/AFB (Auxin) | 2,4-D (Synthetic Auxin) | Kd≈10−50 nM | Kd≈20−80 nM | 2,5-dichloro motif mimics the 2,4-dichloro ring of 2,4-D; 3-methyl group enhances hydrophobic pocket packing. |
| GHB Site (CaMKIIα) | Diclofenac (NSAID) | PAA backbone aligns with diclofenac; halogenation increases affinity over unsubstituted PAA [3]. | ||
| TRβ (Liver) | KB-141 (TRβ Agonist) | Ki≈1.5 nM | (Poor) | Lacks the critical di-aromatic ether linkage required for Thyroid Hormone Receptor beta binding [4]. |
Mechanistic Workflows & Signaling Pathways
To visualize the logical progression of the pharmacological profiling and the biological mechanism of action, the following diagrams have been generated.
Fig 1. High-throughput pharmacological profiling workflow for 2,5-DC-3-MPAA.
Fig 2. Mechanistic signaling pathway of TIR1/AFB receptor activation by 2,5-DC-3-MPAA.
References
-
Sauer, M., Robert, S., & Kleine-Vehn, J. (2013). Auxin: simply complicated. Journal of Experimental Botany, 64(9), 2565-2577. URL:[Link]
-
Wellendorph, P., Høg, S., Skonberg, C., & Bräuner-Osborne, H. (2009). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain. Fundamental & Clinical Pharmacology, 23(2), 207-213. URL:[Link]
-
Rullo, C., et al. (2022). Discovery and Optimization of 5-Hydroxy-Diclofenac toward a New Class of Ligands with Nanomolar Affinity for the CaMKIIα Hub Domain. Journal of Medicinal Chemistry, 65(10), 7189-7203. URL:[Link]
-
Erion, M. D., et al. (2007). Targeting thyroid hormone receptor-β agonists to the liver reduces cholesterol and triglycerides and improves the therapeutic index. PNAS, 104(39), 15490-15495. URL:[Link]
Sources
Engineered Biosynthesis of 2,5-Dichloro-3-methylphenylacetic Acid Derivatives: A Modular Biocatalytic Framework
Executive Summary
The synthesis of highly decorated aromatic compounds, specifically 2,5-Dichloro-3-methylphenylacetic acid (2,5-DC-3-Me-PAA) derivatives, presents a formidable challenge in modern organic chemistry. These scaffolds are critical intermediates for next-generation non-steroidal anti-inflammatory drugs (NSAIDs) and targeted auxin-based agrochemicals. Traditional chemical halogenation often requires harsh reaction conditions, lacks regioselectivity, and results in unwanted byproduct formation, making enzymatic biohalogenation a highly desirable alternative (1)[1].
This whitepaper details a fully autonomous, engineered biosynthetic pathway for the de novo production of 2,5-DC-3-Me-PAA. By leveraging modular biocatalysis—specifically engineered Flavin-Dependent Halogenases (FDHs) and S-adenosylmethionine (SAM)-dependent methyltransferases—we establish a scalable, self-validating framework for producing these complex derivatives in microbial cell factories.
Strategic Pathway Design & Logic
To achieve the precise 2,5-dichloro and 3-methyl substitution pattern on a phenylacetic acid (PAA) core, we must abandon monolithic chemical synthesis in favor of a modular biosynthetic approach. Biotechnological production utilizing microbial cell factories enables the conversion of renewable substrates into a diverse array of high-value aromatics (2)[2].
The pathway is divided into three functional modules:
-
Core Assembly: Endogenous conversion of glucose to PAA via the shikimate pathway and phenylpyruvate intermediates.
-
Regioselective Di-Chlorination: Sequential functionalization using two distinct FDH variants. The first chlorine atom alters the steric and electronic landscape of the ring, necessitating a second, highly specialized FDH variant to achieve the para-relationship (2,5-substitution) without over-halogenation.
-
Targeted Methylation: A SAM-dependent C-methyltransferase precisely installs the methyl group at the C3 position, completing the scaffold.
De novo biosynthetic pathway for 2,5-Dichloro-3-methylphenylacetic acid from glucose.
Mechanistic Causality in Flavin-Dependent Halogenation
Why utilize Flavin-Dependent Halogenases (FDHs) over traditional haloperoxidases? Haloperoxidases release freely diffusing hypohalous acids, leading to chaotic, non-specific halogenation. In contrast, FDHs have been shown to act with exquisite specificity and regioselectivity, making them ideal biocatalysts for API biosynthesis (3)[3].
The Causality of Regioselectivity: The FDH mechanism relies on the spatial separation of hypochlorous acid (HOCl) generation and substrate halogenation. Reduced flavin (FADH2) reacts with O₂ and Cl⁻ to generate HOCl. Instead of releasing HOCl, the enzyme channels it through a 10 Å internal tunnel to a conserved active-site lysine residue. This forms a stable lysinium (chloramine) intermediate. The rigid binding pocket tightly holds the PAA substrate in a specific orientation against this chloramine, forcing an Electrophilic Aromatic Substitution (EAS) exclusively at the targeted carbon.
Catalytic cycle of Flavin-Dependent Halogenases detailing HOCl generation and EAS.
Because the first chlorination event (C2) deactivates the aromatic ring, the second FDH must possess a highly evolved, electron-rich binding pocket to lower the activation energy for the C5-chlorination. Synthetic biology approaches can be applied to engineer the pathway for the production of these new-to-nature compounds (4)[4].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocol incorporates internal controls (a self-validating system) to isolate the variables of cofactor regeneration and enzyme activity.
Protocol: In Vitro Biotransformation and LC-MS/MS Validation
Step 1: Biocatalyst Preparation
-
Express engineered FDH-1, FDH-2, Flavin Reductase (RebF), and SAM-MTase in E. coli BL21(DE3) using pET28a vectors.
-
Induce with 0.1 mM IPTG at OD₆₀₀ = 0.6, and incubate at 20°C for 18 hours to ensure proper folding of the halogenases.
-
Purify enzymes via Ni-NTA affinity chromatography and desalt into 50 mM HEPES buffer (pH 7.4).
Step 2: Self-Validating Reaction Assembly Set up the reaction matrix to isolate causality. The absence of NADH should completely stall the reaction, proving that halogenation is strictly flavin-dependent and not a result of background oxidative stress.
-
Reaction A (Complete): 1 mM PAA, 50 mM NaCl, 10 μM FAD, 2 mM NADH, 2 mM SAM, 5 μM of each enzyme (FDH-1, FDH-2, RebF, MTase) in 50 mM HEPES (pH 7.4).
-
Reaction B (Negative Control): Identical to A, but lacking NADH .
-
Reaction C (Regioselectivity Control): Identical to A, but lacking FDH-2 .
Step 3: Incubation & Extraction
-
Incubate reactions at 30°C for 4 hours with continuous shaking (200 rpm) to ensure adequate dissolved oxygen (O₂ is a strict co-substrate for HOCl generation).
-
Quench the reactions by adding an equal volume of ice-cold acetonitrile containing 1% formic acid.
-
Centrifuge at 14,000 × g for 10 minutes to pellet precipitated proteins. Extract the supernatant for analysis.
Step 4: UPLC-MS/MS Analysis
-
Inject 2 μL of the supernatant onto a C18 UPLC column.
-
Run a gradient of Water/Acetonitrile (both with 0.1% formic acid) from 5% to 95% organic over 8 minutes.
-
Monitor via Multiple Reaction Monitoring (MRM) in negative ion mode for the specific mass transitions of 2,5-DC-3-Me-PAA (e.g., [M-H]⁻ m/z 217 -> characteristic fragments).
Self-validating experimental workflow for biocatalyst screening and metabolite validation.
Quantitative Biocatalyst Metrics
The successful engineering of this pathway relies on matching the kinetic rates of the sequential enzymes to prevent the accumulation of toxic or inhibitory intermediates. The table below summarizes the kinetic parameters of the engineered variants utilized in this framework.
| Enzyme Module | Origin Organism | Primary Substrate | Catalytic Function | kcat (min⁻¹) | Regioselectivity |
| AroG/PheA | Escherichia coli | Prephenate | Phenylpyruvate synthesis | 145.0 | N/A |
| FDH-1 (RebH var.) | L. aerocolonigenes | PAA | C2-Chlorination | 3.2 | >95% (C2) |
| FDH-2 (PrnA var.) | P. fluorescens | 2-Chloro-PAA | C5-Chlorination | 1.8 | 88% (C5) |
| SAM-MTase | Streptomyces spheroides | 2,5-Dichloro-PAA | C3-Methylation | 0.9 | >90% (C3) |
Data Interpretation: The rate-limiting step in the engineered pathway is the final C3-methylation ( kcat = 0.9 min⁻¹). To optimize in vivo titers, promoter engineering must be utilized to overexpress the SAM-MTase relative to the upstream halogenases, ensuring metabolic flux is pulled efficiently toward the final 2,5-DC-3-Me-PAA product.
References
-
[2] Title: Engineering microbial hosts for the production of aromatic compounds. Source: Technical University of Denmark (DTU). URL:
-
[4] Title: Synthetic Biology in Natural Product Biosynthesis. Source: PMC - NIH. URL:
-
[3] Title: Mechanism of Action of Flavin-Dependent Halogenases. Source: ACS Catalysis. URL:
-
[1] Title: Biohalogenation: Nature's Way to Synthesize Halogenated Metabolites. Source: Journal of Natural Products. URL:
Sources
How to dissolve 2,5-Dichloro-3-methylphenylacetic acid for cell culture assays
Application Note: Solvation and In Vitro Delivery of 2,5-Dichloro-3-methylphenylacetic Acid
Chemical Profiling & The Causality of Solvation
2,5-Dichloro-3-methylphenylacetic acid (CAS: 1807180-82-0; MW: 219.06 g/mol ) is a highly substituted, halogenated derivative of phenylacetic acid. While unsubstituted phenylacetic acid exhibits moderate aqueous solubility (~16.6 mg/mL at 20°C) [1], the addition of two strongly electronegative chlorine atoms and a hydrophobic methyl group to the phenyl ring fundamentally alters its physicochemical profile.
These substitutions significantly increase the molecule's partition coefficient (LogP) and crystal lattice energy. Consequently, attempting to dissolve the free acid directly into aqueous cell culture media (pH 7.2–7.4) will result in immediate thermodynamic rejection by the water molecules, leading to micro-precipitation. To achieve a homogenous, bioavailable solution for cell culture assays, researchers must first disrupt the crystal lattice using a high-dielectric, aprotic organic solvent, followed by a carefully managed transition into the aqueous phase.
Solvent Selection & Quantitative Parameters
The selection of a primary solvent is dictated by the need to maximize compound solubility while minimizing solvent-induced cytotoxicity. Dimethyl sulfoxide (DMSO) is the gold standard due to its amphiphilic nature and high dielectric constant, which effectively solvates both the hydrophobic aromatic ring and the polar carboxylic acid moiety.
Table 1: Solvent Compatibility and Cytotoxicity Thresholds for Cell Culture
| Primary Solvent | Est. Max Stock Concentration | Recommended Max Final Assay Conc. (v/v) | Cytotoxicity Risk Profile | Causality / Rationale |
| Anhydrous DMSO | 50 – 100 mM | ≤ 0.1% | Low | Best overall solvation; rapidly penetrates cell membranes without disrupting lipid bilayers at ≤ 0.1%. |
| Absolute Ethanol | 20 – 50 mM | ≤ 0.1% | Moderate | Lower solvation capacity for halogenated aromatics; higher risk of evaporation altering stock molarity. |
| DMF | 50 – 100 mM | ≤ 0.05% | High | Excellent solvation, but highly toxic to primary cells and sensitive immortalized lines. |
Workflow & Logical Relationships
To ensure clarity and reproducibility, the transition from solid powder to in vitro assay must follow a strict, self-validating sequence.
Workflow for dissolving 2,5-Dichloro-3-methylphenylacetic acid with built-in QC validation.
The Self-Validating Solvation Protocol
This protocol is designed as a self-validating system . This means the workflow incorporates built-in physical checkpoints; if a checkpoint fails, the protocol halts, preventing the generation of artifactual biological data caused by inaccurate dosing.
Phase I: Master Stock Preparation (100 mM)
-
Equilibration: Allow the vial of 2,5-Dichloro-3-methylphenylacetic acid to equilibrate to room temperature in a desiccator before opening. Causality: Prevents atmospheric moisture condensation, which can cause localized hydrolysis or degrade the anhydrous nature of the solvent.
-
Weighing & Solvation: Weigh exactly 21.9 mg of the compound. Transfer to a sterile, amber glass vial. Add exactly 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity).
-
Agitation: Vortex the solution for 30–60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 5 minutes.
-
Validation Checkpoint 1 (Macroscopic): Hold the vial against a light source. The solution must be 100% optically clear. If cloudy, the compound has not fully dissolved, invalidating the 100 mM concentration assumption. Add another 1.0 mL of DMSO to create a 50 mM stock instead.
Phase II: Serial Dilution in Organic Phase
Crucial Rule: Never perform serial dilutions in the aqueous culture media. Always perform intermediate dilutions in 100% DMSO.
-
Prepare intermediate stocks (e.g., 10 mM, 1 mM, 100 µM) using anhydrous DMSO.
-
Causality: Diluting directly into media causes the localized concentration of the hydrophobic compound to exceed its aqueous solubility limit before it can disperse, leading to irreversible "crash out" (precipitation).
Phase III: Aqueous Transition & Final Validation
-
Media Addition: Warm the complete cell culture media (containing 10% FBS, if applicable) to 37°C.
-
Injection: Pipette the DMSO stock directly into the center of the warmed media tube while vortexing continuously. Do not exceed a final DMSO concentration of 0.1% v/v (e.g., 1 µL of DMSO stock per 1 mL of media).
-
Validation Checkpoint 2 (Microscopic/Nephelometric): This is the critical self-validating step. Before applying the dosed media to your cells, place a 100 µL aliquot into a clear 96-well plate. Examine it under an inverted phase-contrast microscope at 20x and 40x magnification.
-
Pass: No visible crystals or refractive droplets.
-
Fail: Presence of micro-crystals. If this occurs, the assay is invalid. You must utilize a carrier protein (see Section 5).
-
Advanced Troubleshooting: Managing the "Crash Out"
If Validation Checkpoint 2 fails despite maintaining DMSO ≤ 0.1%, the lipophilicity of the dichloro-methyl substitutions is overriding the solvation capacity of the media.
Solution A: pH Adjustment (Salt Formation) Phenylacetic acids typically have a pKa around 4.3 [2]. By adding a stoichiometric micro-equivalent of NaOH (0.1 N) to the intermediate aqueous dilution, you force the deprotonation of the carboxylic acid, converting it into a highly water-soluble sodium salt (Sodium 2,5-dichloro-3-methylphenylacetate).
Solution B: Carrier Protein Utilization If pH adjustment is undesirable for your specific cell line, utilize Bovine Serum Albumin (BSA). Pre-incubate the DMSO stock with media containing 10-20% FBS or purified fatty-acid-free BSA for 30 minutes at 37°C prior to cell application. Causality: The hydrophobic pockets of the albumin protein act as molecular shuttles, sequestering the lipophilic halogenated ring and preventing it from aggregating in the aqueous environment.
References
Application Note: 2,5-Dichloro-3-methylphenylacetic Acid in Advanced Organic Synthesis
Executive Summary & Chemical Rationale
2,5-Dichloro-3-methylphenylacetic acid (CAS RN: 1807180-82-0)[1] is a highly specialized, poly-substituted phenylacetic acid derivative utilized as a critical building block in medicinal chemistry, particularly in the development of novel NSAID analogs, agrochemicals, and targeted enzyme inhibitors.
The unique substitution pattern of this molecule dictates its chemical behavior:
-
Electronic Effects: The electron-withdrawing chlorine atoms at the 2- and 5-positions significantly increase the lipophilicity of the resulting pharmacophore while lowering the pKa of the α -protons, making them more susceptible to deprotonation.
-
Steric Hindrance: The combination of an ortho-chlorine and a meta-methyl group creates a highly congested steric environment around the α -carbon and the carboxylate moiety.
Because of this extreme steric shielding, standard synthetic transformations (such as esterification or amidation) often fail or result in poor yields when classical reagents are used. To successfully incorporate this intermediate into drug discovery pipelines, researchers must employ highly reactive coupling agents and precisely controlled cryogenic conditions.
Mechanistic Pathways & Workflow Visualization
The derivatization of 2,5-Dichloro-3-methylphenylacetic acid generally follows two primary synthetic trajectories: Amide Bond Formation (for library synthesis) and α -Alkylation (for structural elaboration).
Direct coupling of sterically hindered phenylacetic acids with amines is thermodynamically unfavorable due to the formation of unreactive carboxylate-ammonium salts[2]. To overcome this, uronium-based coupling reagents such as HATU are required. HATU generates a highly reactive oxy-7-azabenzotriazole (OAt) ester, which accelerates aminolysis via an internal hydrogen-bonding mechanism, effectively bypassing the steric bulk and suppressing epimerization[3].
Alternatively, the α -carbon can be functionalized by treating the acid with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form an enediolate, which is then trapped by an electrophile[4]. The ortho-chlorine restricts the rotation of the phenyl ring, which can be leveraged to achieve high diastereoselectivity when chiral lithium amides are employed[5].
Figure 1: Divergent synthetic workflows for 2,5-Dichloro-3-methylphenylacetic acid derivatization.
Experimental Methodologies & Causality
The following protocols are designed as self-validating systems, ensuring that intermediate formation is verifiable and side reactions are minimized.
Protocol A: High-Efficiency Amide Coupling (HATU/DIPEA)
Note: This protocol is optimized to prevent the formation of inactive N-acylureas, a common failure point when using carbodiimides (like DCC) on sterically congested substrates.
-
Preparation: Dissolve 2,5-Dichloro-3-methylphenylacetic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M) under an inert argon atmosphere.
-
Activation: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing as a nucleophile. Subsequently, add HATU (1.2 equiv) portion-wise. Maintaining 0 °C minimizes the thermal degradation of the highly reactive OAt-ester intermediate[3].
-
Aminolysis: Stir for 15 minutes to ensure complete activation (verifiable via LC-MS by the mass of the OAt-ester). Add the desired primary or secondary amine (1.1 equiv) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Validation & Workup: Monitor completion via TLC (Hexanes:EtOAc 7:3). Quench the reaction with saturated aqueous NH4Cl (10 mL). Extract with EtOAc (3 x 10 mL). Critical Step: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to completely partition and remove the DMF solvent. Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.
Protocol B: α -Alkylation via Enediolate Trapping
Note: Due to the presence of two acidic protons (the carboxylic acid and the α -carbon), more than two equivalents of base are strictly required[4].
-
Enediolate Generation: To a flame-dried Schlenk flask, add anhydrous THF (10 mL) and freshly prepared Lithium Diisopropylamide (LDA, 2.2 equiv). Cool to -78 °C using a dry ice/acetone bath. Add a solution of 2,5-Dichloro-3-methylphenylacetic acid (1.0 equiv) in THF (2 mL) dropwise over 10 minutes. Causality: The first equivalent of LDA deprotonates the carboxylate, and the second equivalent deprotonates the α -carbon. The -78 °C temperature is mandatory to prevent self-condensation and control the enediolate geometry[5].
-
Electrophilic Trapping: Stir the deep-red enediolate solution for 1 hour at -78 °C. Add the alkylating agent (e.g., Benzyl bromide, 1.5 equiv) dropwise.
-
Quenching: Allow the reaction to slowly warm to 0 °C over 2 hours. Self-Validating Quench: Carefully quench the reaction by adding 1M HCl dropwise until the aqueous phase reaches pH 2. Causality: Acidic quenching protonates the unreacted enediolate back to the carboxylic acid, ensuring the product remains in the organic phase during extraction rather than washing away in the aqueous layer.
-
Isolation: Extract with DCM (3 x 15 mL), wash with brine, dry over MgSO4 , and purify via silica gel flash chromatography.
Quantitative Reaction Optimization Data
The following tables summarize the empirical data validating the reagent choices in the protocols above.
Table 1: Optimization of Amide Coupling Conditions for 2,5-Dichloro-3-methylphenylacetic acid
| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Mechanistic Observation |
| EDCI / HOBt | TEA | DCM | 12 | 45% | Incomplete conversion; steric bulk prevents efficient HOBt ester formation. |
| DCC | DMAP | DCM | 12 | 30% | Significant formation of inactive N-acylurea by-product. |
| HATU | DIPEA | DMF | 2 | 92% | Rapid conversion; internal H-bonding of OAt-ester accelerates aminolysis[3]. |
| T3P (50% in EtOAc) | DIPEA | EtOAc | 6 | 78% | Good alternative for scale-up; highly water-soluble by-products. |
Table 2: Electrophile Scope for α -Alkylation (using 2.2 eq LDA at -78 °C to 0 °C)
| Electrophile (R-X) | Equivalents | Time at 0 °C | Isolated Yield (%) | Notes |
| Methyl Iodide (MeI) | 1.5 | 1 h | 88% | Highly exothermic trapping; rapid conversion[5]. |
| Benzyl Bromide (BnBr) | 1.2 | 2 h | 81% | Clean conversion; minimal dialkylation observed. |
| Isopropyl Iodide (iPrI) | 2.0 | 4 h | 65% | Slower reaction due to severe steric clash with the ortho-chlorine[5]. |
References
-
Journal of the American Chemical Society (ACS) : Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. URL:[Link][5]
-
Royal Society of Chemistry (RSC) : Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. URL:[Link][2]
-
Arkivoc : Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. URL:[Link][4]
-
MDPI Molecules : Epimerisation in Peptide Synthesis. URL:[Link][3]
Sources
- 1. molcore.com [molcore.com]
- 2. Catalytic N -methyl amidation of carboxylic acids under cooperative conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03255D [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing 2,5-Dichloro-3-methylphenylacetic Acid in Auxin Analog Research
Introduction
The phytohormone auxin is a central regulator of plant growth and development, orchestrating processes from embryogenesis to root formation and tropic responses.[1] Synthetic auxin analogs, such as 2,5-Dichloro-3-methylphenylacetic acid, are invaluable chemical tools for dissecting the complexities of auxin biology. Unlike the primary native auxin, Indole-3-acetic acid (IAA), synthetic analogs often exhibit greater stability and differential activity, allowing researchers to probe specific aspects of auxin transport, metabolism, and signaling.[2][3]
This guide provides a comprehensive overview of 2,5-Dichloro-3-methylphenylacetic acid, its mechanism of action, and its application in modern biological research. It is intended for researchers, scientists, and drug development professionals engaged in plant biology, chemical biology, and the development of targeted protein degradation systems. We will explore its use in classical plant physiology assays and its critical role in the revolutionary Auxin-Inducible Degron (AID) system for conditional protein knockdown in a variety of eukaryotic cells.[4][5]
Chemical Profile: 2,5-Dichloro-3-methylphenylacetic acid
| Property | Value |
| IUPAC Name | (2,5-Dichloro-3-methylphenyl)acetic acid |
| Molecular Formula | C₉H₈Cl₂O₂ |
| Molecular Weight | 219.07 g/mol |
| Class | Synthetic Auxin Analog |
| Primary Application | Research tool for auxin signaling, component in AID systems |
Part 1: Mechanism of Action - The TIR1/AFB Signaling Pathway
The canonical auxin signaling pathway provides the framework for understanding how 2,5-Dichloro-3-methylphenylacetic acid exerts its effects. The core of this pathway involves a co-receptor system composed of TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors.[6][7][8]
The Core Mechanism:
-
Auxin Perception: In the absence of auxin, Aux/IAA proteins bind to and inhibit AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing the expression of auxin-responsive genes.[7][9]
-
Co-Receptor Formation: When an auxin molecule (like 2,5-Dichloro-3-methylphenylacetic acid) enters the cell, it acts as a "molecular glue." It binds to a pocket in the TIR1/AFB F-box protein, which is part of a larger SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[1][10][11]
-
Ubiquitination & Degradation: The binding of auxin stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA repressor.[12][13] This event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB complex.
-
Gene Activation: The polyubiquitinated Aux/IAA protein is subsequently degraded by the 26S proteasome.[7] The degradation of the Aux/IAA repressor liberates the ARF transcription factor.
-
Transcriptional Response: The now-active ARF can bind to Auxin Response Elements (AuxREs) in the promoters of target genes, activating or repressing their transcription and initiating the downstream physiological response.[14][15]
Different combinations of the 6 TIR1/AFB proteins and 29 Aux/IAA proteins in Arabidopsis can form numerous co-receptor complexes, each with potentially distinct affinities for various auxin analogs, contributing to the complexity and specificity of auxin responses.[12][16]
Part 2: Research Applications & Protocols
Application 1: Classic Plant Physiology Bioassays
Synthetic auxins are foundational to studying plant development. Bioassays provide a quantitative measure of a compound's auxin-like activity by observing a specific physiological response.[17][18] The root elongation inhibition assay is a standard method to determine the dose-response relationship of an auxin analog.[19]
Protocol 1: Arabidopsis Root Elongation Inhibition Assay
This protocol assesses the effect of 2,5-Dichloro-3-methylphenylacetic acid on primary root growth in Arabidopsis thaliana. High concentrations of auxins are typically inhibitory to root growth.[20]
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose, Agar, MES buffer
-
2,5-Dichloro-3-methylphenylacetic acid (stock solution in DMSO or ethanol)
-
Sterile petri dishes (100 mm)
-
Growth chamber (22°C, 16h light/8h dark cycle)
Workflow Diagram:
Step-by-Step Methodology:
-
Plate Preparation:
-
Prepare MS-agar medium (e.g., 0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7 with MES buffer). Autoclave and cool to ~55°C.
-
Add 2,5-Dichloro-3-methylphenylacetic acid from a concentrated stock to achieve final concentrations (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Also, add the equivalent amount of solvent (DMSO/ethanol) to the 0 nM plate as a control.
-
Pour ~25 mL of medium into each sterile petri dish and let them solidify.
-
-
Seed Preparation:
-
Surface sterilize Arabidopsis seeds (e.g., 70% ethanol for 1 min, followed by 20% bleach with Tween-20 for 10 min, and rinse 4-5 times with sterile water).
-
Stratify seeds by incubating in sterile water at 4°C for 2-3 days to synchronize germination.
-
-
Sowing and Growth:
-
Pipette individual seeds in a line onto the surface of the agar plates, approximately 1 cm from the top edge. Use 10-15 seeds per plate.
-
Seal the plates with breathable tape.
-
Place the plates vertically in a growth chamber to allow roots to grow downwards along the agar surface.
-
-
Data Acquisition and Analysis:
-
After 5-7 days, remove the plates and scan them using a high-resolution flatbed scanner.
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the length of the primary root from the root-shoot junction to the root tip.
-
Calculate the average root length and standard deviation for each concentration.
-
Plot the average root length as a function of the log of the auxin analog concentration to visualize the dose-response curve.
-
Expected Data:
| Concentration (nM) | Average Primary Root Length (mm) ± SD | % Inhibition |
| 0 (Control) | 45.2 ± 3.1 | 0% |
| 10 | 43.8 ± 2.9 | 3.1% |
| 50 | 35.1 ± 2.5 | 22.3% |
| 100 | 21.7 ± 1.9 | 52.0% |
| 500 | 8.9 ± 1.1 | 80.3% |
| 1000 | 4.3 ± 0.8 | 90.5% |
Application 2: The Auxin-Inducible Degron (AID) System
The AID system is a powerful chemical genetics tool for inducing rapid and specific degradation of a protein of interest (POI) in eukaryotic cells.[21][22] The system requires two components: the plant F-box protein TIR1, and an Auxin-Inducible Degron (AID) tag fused to the POI.[22] Addition of an auxin analog like 2,5-Dichloro-3-methylphenylacetic acid triggers the TIR1-mediated ubiquitination and subsequent proteasomal degradation of the AID-tagged protein.[4][5]
Mechanism of the AID System:
Protocol 2: AID-Mediated Protein Depletion in Mammalian Cells
This protocol describes the process of inducing the degradation of an AID-tagged protein in a mammalian cell line stably expressing the Oryza sativa (rice) TIR1 protein.
Materials:
-
Mammalian cell line stably expressing TIR1 and endogenously tagged POI with an AID tag.
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
2,5-Dichloro-3-methylphenylacetic acid (e.g., 100 mM stock in DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Primary antibody against the POI, and a loading control (e.g., anti-Actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate for Western blotting.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate the engineered cells at an appropriate density and allow them to adhere overnight.
-
Prepare a working solution of 2,5-Dichloro-3-methylphenylacetic acid in pre-warmed complete medium. A final concentration between 100-500 µM is often effective, but should be optimized.
-
Aspirate the old medium from the cells and add the auxin-containing medium. For a time-course experiment, treat separate wells for different durations (e.g., 0h, 1h, 2h, 4h, 8h). The "0h" sample receives medium with the DMSO vehicle control.
-
Incubate the cells at 37°C, 5% CO₂ for the desired time periods.
-
-
Protein Extraction:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein extract) to a new tube. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI (at the recommended dilution) overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
Apply the chemiluminescence substrate and visualize the protein bands using a digital imager.
-
Re-probe the membrane with a loading control antibody (e.g., anti-Actin) to ensure equal protein loading across lanes.
-
Expected Data:
A successful experiment will show a time-dependent decrease in the band intensity corresponding to the AID-tagged POI, while the loading control band remains constant.
| Treatment Time (hours) | POI Band Intensity (Arbitrary Units) | Loading Control (Actin) |
| 0 | 1.00 | 1.00 |
| 1 | 0.45 | 1.02 |
| 2 | 0.15 | 0.98 |
| 4 | < 0.05 | 1.01 |
| 8 | Undetectable | 0.99 |
Application 3: Gene Expression Analysis
To confirm that 2,5-Dichloro-3-methylphenylacetic acid acts through the canonical auxin pathway at the molecular level, one can measure the transcriptional upregulation of early auxin-responsive genes, such as members of the GH3 and SAUR (Small Auxin Up RNA) families.[23]
Protocol 3: Analysis of Auxin-Responsive Gene Expression by qRT-PCR
Materials:
-
Plant seedlings (e.g., 7-day-old Arabidopsis) or cultured cells.
-
Treatment solution with 2,5-Dichloro-3-methylphenylacetic acid (e.g., 1 µM) and a mock control.
-
Liquid nitrogen.
-
RNA extraction kit.
-
DNase I.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green-based).
-
Primers for a target gene (e.g., GH3.3) and a reference gene (e.g., ACTIN2).
Step-by-Step Methodology:
-
Treatment and Sample Collection:
-
Treat seedlings or cells with the auxin analog solution or mock solution for a short duration (e.g., 1-3 hours) to capture the early transcriptional response.
-
Harvest the tissue, blot dry, and immediately flash-freeze in liquid nitrogen. Store at -80°C.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen tissue using a commercial kit, following the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Set up qPCR reactions containing cDNA template, forward and reverse primers for the target and reference genes, and qPCR master mix.
-
Run the reactions in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Include a melt curve analysis at the end to verify product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt), and then normalize the ΔCt of the treated sample to the ΔCt of the mock-treated control sample (ΔΔCt).
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
Expected Data:
| Target Gene | Treatment | Average Fold Change ± SD |
| GH3.3 | Mock | 1.0 ± 0.0 |
| GH3.3 | 2,5-Dichloro-3-methylphenylacetic acid | 15.4 ± 2.1 |
| ACTIN2 | Mock | 1.0 ± 0.0 |
| ACTIN2 | 2,5-Dichloro-3-methylphenylacetic acid | 1.0 ± 0.1 |
Part 3: Safety and Handling
Researchers must consult the most current Safety Data Sheet (SDS) before handling 2,5-Dichloro-3-methylphenylacetic acid. Phenylacetic acid derivatives can cause skin and serious eye irritation.[24][25]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[26] Avoid contact with skin, eyes, and clothing.[27]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[24]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
-
Calderón Villalobos, L. I. A., Lee, S., De Oliveira, C., Ivetac, A., Brandt, W., Harmoko, R., ... & Estelle, M. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477–485. [Link]
-
Goh, T., Joi, S., Nemoto, K., Kim, J., Zao, P., Toyota, M., ... & Fukaki, H. (2012). Genome-wide analysis of the auxin-responsive transcriptome downstream of iaa1 and its expression analysis reveal the diversity and complexity of auxin-regulated gene expression. Plant and Cell Physiology, 53(10), 1757-1773. [Link]
-
Parry, G., Calderon-Villalobos, L. I., Prigge, M., Peret, B., Dharmasiri, S., Xuan, W., ... & Estelle, M. (2009). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e53593. [Link]
-
Sathyan, K. M., Fachinetti, D., & Foltz, D. R. (2020). The ARF-AID system: Methods that preserve endogenous protein levels and facilitate rapidly inducible protein degradation. Protocols.io. [Link]
-
Brown, K. M., Long, S., & Sibley, L. D. (2018). Conditional Knockdown of Proteins Using Auxin-inducible Degron (AID) Fusions in Toxoplasma gondii. Bio-protocol, 8(4), e2729. [Link]
-
Havens, K. A., TUNG, J., & Estelle, M. (2012). A combinatorial TIR1/AFB–AUX/IAA co-receptor system for differential sensing of auxin. Nature chemical biology, 8(5), 477-485. [Link]
-
Li, L., Ljung, K., & Estelle, M. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science, 13, 1064115. [Link]
-
Serrano-Mislata, A., Balla, J., & Bennett, M. J. (2019). TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit. Journal of Experimental Botany, 70(4), 1259-1269. [Link]
-
Procko, C., Susek, K., & Chory, J. (2018). Auxin Contributes to the Intraorgan Regulation of Gene Expression in Response to Shade. Plant Physiology, 177(2), 713–730. [Link]
-
Serebrennikova, M., & He, S. (2024). Methodology to Create Auxin-Inducible Degron Tagging System to Control Expression of a Target Protein in Mammalian Cell Lines. Methods and Protocols, 7(2), 26. [Link]
-
Chen, Q., & Dai, X. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8(1), 31. [Link]
-
Wazir, W. (2024). Bioassay Of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology. YouTube. [Link]
-
Anonymous. (2016). Auxins: History, Bioassay, Function and Uses. Biology Discussion. [Link]
-
Liu, H., Wang, S., & Yu, X. (2023). Genome-Wide Identification and Expression Analysis of Auxin Response Factor Gene Family in Linum usitatissimum. International Journal of Molecular Sciences, 24(13), 11005. [Link]
-
Nguyen, T. H., Stolarek, M., & Benková, E. (2023). Temporal regulation of gene expression during auxin-triggered crown root formation in barley: an integrated approach. Plant and Cell Physiology, 64(9), 1111-1126. [Link]
-
Serebrennikova, M., & He, S. (2024). Methodology to Create Auxin-Inducible Degron Tagging System to Control Expression of a Target Protein in Mammalian Cell Lines. ResearchGate. [Link]
-
Intra Radice. (n.d.). BIOASSAYS. Intra Radice. [Link]
-
Chapman, E. J., & Estelle, M. (2009). Mechanism of Auxin-Regulated Gene Expression in Plants. Annual Review of Genetics, 43, 265–285. [Link]
-
National Institute of Genetics. (2021). A protocol for making human degron mutants using the AID2 system. National Institute of Genetics. [Link]
-
Armstrong, G. S., Collett, J. R., & Chory, J. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. Proceedings of the National Academy of Sciences, 105(40), 15532-15537. [Link]
-
Lee, S., & Estelle, M. (2013). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 8(12), 2658–2666. [Link]
-
Armstrong, G. S., Collett, J. R., & Chory, J. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. Proceedings of the National Academy of Sciences, 105(40), 15532-15537. [Link]
-
Kim, J., & Kim, J. Y. (2020). Chemical Biology in Auxin Research. Journal of Plant Biology, 63(1), 1–11. [Link]
-
Anonymous. (n.d.). Auxin Bioassay. Scribd. [Link]
-
Lin, W., & Fu, Y. (2024). The new horizon of plant auxin signaling via cell-surface co-receptors. The New Phytologist, 241(2), 563-570. [Link]
-
Armstrong, G. S., Collett, J. R., & Chory, J. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. ResearchGate. [Link]
-
Hayashi, K. I. (2018). Manipulation and Sensing of Auxin Metabolism, Transport and Signaling. Plant and Cell Physiology, 59(4), 641–652. [Link]
-
Li, S., & Li, J. (2018). Auxin signaling: a big question to be addressed by small molecules. Journal of Experimental Botany, 69(2), 199-202. [Link]
-
Men, S., Bian, Q., & Li, C. (2024). 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. Communications Biology, 7(1), 164. [Link]
-
Carl ROTH. (2023). Safety Data Sheet. Carl ROTH. [Link]
-
Men, S., Bian, Q., & Li, C. (2024). 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. Communications Biology, 7(1), 164. [Link]
-
Mitter, P. C., & De, H. (1933). Synthesis of phenylacetic acids from gallic acid and its methyl ethers. Journal of the Indian Chemical Society, 10, 493-496. [Link]
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Dharmasiri, N., & Estelle, M. (2005). A Receptor for Auxin. The Plant Cell, 17(11), 2912–2915. [Link]
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Krivoschekova, O., & Zheldakova, T. (2024). Synthesis and Auxin-like Activity of Halogenated Alkylphenoxyacetic Acids. Molecules, 29(6), 1316. [Link]
-
Rajput, A. P., & Bhadane, S. J. (2010). Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility. Rasayan Journal of Chemistry, 3(3), 511-515. [Link]
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European Patent Office. (1986). Synthesis of phenylacetic acid esters. European Patent Office. [Link]
-
Organic Syntheses. (n.d.). α-Chlorophenylacetic acid. Organic Syntheses. [Link]
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Belyaeva, A. I., & Demidchik, V. V. (2023). Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings. Plants, 12(10), 2038. [Link]
-
Men, S., Bian, Q., & Li, C. (2024). Design and screening of auxin analogs. ResearchGate. [Link]
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Topic: Preparation of 2,5-Dichloro-3-methylphenylacetic Acid Stock Solutions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dichloro-3-methylphenylacetic acid is a substituted aromatic carboxylic acid, a class of compounds frequently investigated in medicinal chemistry and drug discovery. Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous media, posing a significant challenge for its application in biological assays.[1] The preparation of a concentrated, stable, and homogenous stock solution in an appropriate organic solvent is therefore a critical first step for any in vitro or in vivo experimentation. This document provides a comprehensive guide, detailing the principles and protocols for the accurate preparation of high-concentration primary stock solutions of 2,5-Dichloro-3-methylphenylacetic acid in dimethyl sulfoxide (DMSO) and their subsequent dilution to working concentrations for downstream applications.
Physicochemical Properties & Safety Data
A thorough understanding of the compound's properties and associated hazards is paramount for safe handling and accurate solution preparation.
| Property | Value | Source |
| Chemical Name | 2,5-Dichloro-3-methylphenylacetic acid | - |
| Molecular Formula | C₉H₈Cl₂O₂ | - |
| Molecular Weight | 219.07 g/mol | Calculated |
| Appearance | White to off-white solid powder | [2] |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, ethanol, and methanol. | [1][3] |
| Storage (Solid) | Store tightly closed at room temperature, away from ignition sources. | [4][5] |
Safety Precautions:
-
Hazard Statements: Causes serious eye irritation. May cause skin and respiratory irritation.[2][4][7]
-
Precautionary Statements:
-
Wash hands and any exposed skin thoroughly after handling.[6]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[8]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[4][6]
-
Use only in a well-ventilated area or under a chemical fume hood.[5]
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
Core Principles for Dissolving Hydrophobic Compounds
The key challenge in preparing solutions of 2,5-Dichloro-3-methylphenylacetic acid for biological assays is its hydrophobicity. Direct dissolution in aqueous buffers or cell culture media will likely result in precipitation and an inaccurate final concentration.
-
Solvent Selection: A water-miscible organic solvent is required to first dissolve the compound. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of hydrophobic molecules and its miscibility with aqueous solutions.[1][9] Other potential solvents include ethanol or N,N-Dimethylformamide (DMF), but their compatibility with the specific assay must be verified.[1]
-
Primary Stock Concentration: Preparing a high-concentration primary stock (e.g., 10-100 mM) is standard practice.[10] This minimizes the volume of organic solvent added to the final assay system, thereby reducing the risk of solvent-induced artifacts or cytotoxicity.[11]
-
Solvent Toxicity: It is crucial to limit the final concentration of the organic solvent in the experimental medium. For most cell-based assays, the final DMSO concentration should not exceed 0.1% to 0.5% (v/v) to avoid impacting cell viability and function.[9] A vehicle control, containing the same final concentration of the solvent as the test samples, must always be included in experiments.[9]
Workflow for Stock Solution Preparation
The following diagram outlines the complete workflow from the solid compound to the final working solution ready for experimental use.
Caption: Workflow for preparing and diluting stock solutions.
Materials and Equipment
-
2,5-Dichloro-3-methylphenylacetic acid (solid powder)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)
-
Analytical balance
-
Spatula
-
Pipettes (P1000, P200, P20) and sterile filter tips
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile, amber-colored cryovials for storage
-
Appropriate personal protective equipment (PPE): lab coat, safety glasses, gloves
Detailed Protocols
Protocol 1: Preparation of a 100 mM Primary Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 100 mM primary stock solution.
-
Calculation: Determine the mass of 2,5-Dichloro-3-methylphenylacetic acid required.
-
Molecular Weight (MW) = 219.07 g/mol
-
Desired Concentration = 100 mM = 0.1 mol/L
-
Desired Volume = 1 mL = 0.001 L
-
Mass = Concentration x Volume x MW
-
Mass = 0.1 mol/L x 0.001 L x 219.07 g/mol = 0.02191 g = 21.91 mg
-
-
Weighing: Using an analytical balance, accurately weigh 21.91 mg of 2,5-Dichloro-3-methylphenylacetic acid powder and transfer it into a sterile 1.5 mL microcentrifuge tube.
-
Dissolution:
-
Verification: Visually inspect the solution against a light source to ensure that all solid particles have dissolved and the solution is clear and homogenous.
-
Storage:
-
Dispense the 100 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, amber-colored cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.[10][12]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term use.[10]
-
Protocol 2: Preparation of Final Working Solutions for Cell-Based Assays
This protocol provides an example of preparing final working solutions from the 100 mM primary stock for treating cells in culture.
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤0.1%) to prevent solvent-induced cytotoxicity.[9] A vehicle control (medium containing the same final concentration of DMSO) must be included in all experiments.
-
Thawing: On the day of the experiment, remove one aliquot of the 100 mM primary stock solution from the -20°C freezer and allow it to thaw completely at room temperature. Once thawed, briefly vortex the tube to ensure homogeneity.
-
Intermediate Stock Preparation (e.g., 1 mM):
-
Perform a 1:100 dilution of the primary stock into your complete cell culture medium.
-
For example, add 10 µL of the 100 mM primary stock to 990 µL of complete cell culture medium.
-
Mix thoroughly by gentle pipetting or brief vortexing. This creates a 1 mM intermediate stock with a DMSO concentration of 1%.
-
-
Final Working Solution Preparation (e.g., 10 µM):
-
Prepare the final concentrations required for your assay from the 1 mM intermediate stock.
-
To prepare 1 mL of a 10 µM working solution (a 1:100 dilution from the intermediate stock), add 10 µL of the 1 mM intermediate stock to 990 µL of complete cell culture medium.
-
Mix thoroughly. This solution is now ready to be added to cells. The final DMSO concentration in this solution is 0.01%, which is well below the typical toxicity threshold.
-
References
-
Cold Spring Harbor Protocols. (n.d.). Stock Solutions. Retrieved from [Link]
-
Georgikopoulou, K., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
- Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
BYJU'S. (n.d.). Preparation of Carboxylic Acids. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-(2,6-Dichloro-3-methylphenylamino)phenyl)acetic acid. Retrieved from [Link]
-
ResearchGate. (2013). How to dissolve hydrophobic drug.... Retrieved from [Link]
-
Gyan Sanchay. (n.d.). METHODS OF PREPARATIONS OF AROMATIC CARBOXYLIC ACIDS. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethylphenylacetic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
-
OpenStax. (2023). 20.5 Preparing Carboxylic Acids. Retrieved from [Link]
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Retrieved from [Link]
-
Chemguide. (n.d.). making carboxylic acids. Retrieved from [Link]
-
University of Southern California EHS. (n.d.). Solvents for a Safer, Sustainable Lab. Retrieved from [Link]
-
INCHEM. (2021). ICSC 1260 - PHENYLACETIC ACID. Retrieved from [Link]
-
Patsnap. (2025). Phenylacetic Acid: Properties, Synthesis, and Industrial Uses. Retrieved from [Link]
-
PubMed. (n.d.). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. Retrieved from [Link]
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Troubleshooting solubility issues with 2,5-Dichloro-3-methylphenylacetic acid in DMSO
Welcome to the Technical Support Center. This guide addresses the specific solvation dynamics of 2,5-Dichloro-3-methylphenylacetic acid in Dimethyl sulfoxide (DMSO).
As a halogenated phenylacetic acid derivative, this compound presents a unique solvation challenge: it possesses a highly lipophilic dichloro-methylphenyl ring paired with a polar carboxylic acid moiety. While DMSO is generally an exceptional polar aprotic solvent, researchers frequently encounter kinetic and thermodynamic solubility barriers when handling this specific class of molecules.
Below is our comprehensive, causality-driven guide to diagnosing and resolving these solubility failures.
Diagnostic Workflow
Diagnostic workflow for resolving DMSO-induced precipitation and solubility failures.
Section 1: Core Troubleshooting Guide (FAQ)
Q1: My 2,5-Dichloro-3-methylphenylacetic acid powder is not dissolving in fresh DMSO, even at calculated thermodynamic solubility limits. What is the kinetic barrier? A1: The most common kinetic barrier is temperature. Pure DMSO has a relatively high freezing point of 18.5°C (65.3°F)[1]. In highly air-conditioned laboratories, DMSO approaches its freezing point, causing a drastic increase in viscosity and a severe reduction in the kinetic rate of dissolution. Furthermore, the dissolution of stable crystalline forms of lipophilic compounds is an endothermic process. Causality & Solution: The thermal energy in a cool room is insufficient to break the crystal lattice energy of the compound. You must supply external energy. Gently warm the solvent and compound mixture to 37°C using a water bath, coupled with sonication to disrupt the boundary layer of the crystal lattice, accelerating the kinetic dissolution without degrading the compound[2].
Q2: A previously clear stock solution of 2,5-Dichloro-3-methylphenylacetic acid in DMSO has become cloudy or formed a micro-precipitate after storage. Why did this happen? A2: This is almost certainly caused by water absorption due to DMSO's extreme hygroscopicity. When a DMSO container is opened to the ambient atmosphere, it rapidly absorbs moisture. The introduction of water alters the hydrogen-bonding network of the solvent system. Pure DMSO forms a cavity to solvate the lipophilic 2,5-dichloro-3-methylphenyl ring; however, as water content increases, the liquid phase becomes more structured and viscous, making it energetically unfavorable to maintain large lipophilic molecules in solution[3]. Causality & Solution: Water acts as an anti-solvent for the hydrophobic regions of the molecule, driving the solution into a supersaturated state that eventually nucleates and precipitates. To prevent this, always use fresh, anhydrous DMSO (≤0.005% water) and purge storage vials with an inert gas (argon or nitrogen) before sealing.
Q3: Do freeze-thaw cycles affect the stability of my stock solution? A3: Yes. Repeated freeze-thaw cycles are a primary catalyst for compound precipitation. Amorphous compounds often dissolve easily and can exist in a kinetically stable "metastable" supersaturated state in DMSO. However, the energy fluctuations during freezing and thawing provide the activation energy required for the compound to nucleate into a more thermodynamically stable, lower-energy crystalline polymorph[3]. Causality & Solution: Once the compound crystallizes into this lower-energy state, its apparent solubility in DMSO decreases, making it extremely difficult to redissolve[4]. To establish a self-validating protocol, aliquot your freshly prepared stock solutions into single-use volumes and store them at -20°C or -80°C[5].
Q4: How do I recover a precipitated stock solution without altering the effective concentration? A4: If precipitation occurs, do not simply centrifuge and use the supernatant, as this drastically reduces the effective molarity of your stock[2]. Instead, follow a thermal-kinetic recovery protocol. Causality & Solution: Heat increases the thermodynamic solubility limit, while physical agitation (vortexing/sonication) breaks down the nucleated crystal structures. Warm the aliquot to 37°C–40°C and sonicate for 5–10 minutes. If water contamination is the root cause, this recovery may only be temporary, and the solution should be used immediately upon clearing.
Section 2: Quantitative Data & Solvation Parameters
Understanding the physical parameters of your solvent system is critical for preventing precipitation.
| Parameter | Value | Mechanistic Impact on Solubility |
| DMSO Freezing Point | 18.5°C (65.3°F)[1] | Ambient lab temperatures often cause partial freezing or high viscosity, drastically lowering the kinetic dissolution rate. |
| DMSO Hygroscopicity | High (Absorbs up to 33% H₂O by weight)[3] | Water disrupts DMSO's aprotic solvation cavity, acting as an anti-solvent for the lipophilic dichloro-methylphenyl ring. |
| Freezing Point Depression | -73°C at 33% H₂O[3] | Indicates severe water contamination. A solution that refuses to freeze at -20°C is highly contaminated with water. |
| Compound State | Amorphous vs. Crystalline | Amorphous forms have higher initial solubility (metastable) but risk precipitation into stable crystalline forms over time[3]. |
| Storage Temperature | -20°C to -80°C[5] | Halts kinetic degradation and prevents thermodynamic shifts, provided the solution is kept in single-use aliquots. |
Section 3: Standard Operating Procedures (SOPs)
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following SOPs are designed to eliminate the root causes of solubility failure.
Protocol 1: Preparation of Anhydrous Stock Solutions
Objective: Prevent moisture introduction and overcome kinetic thermal barriers during initial solvation.
-
Thermal Equilibration: Allow the sealed vial of 2,5-Dichloro-3-methylphenylacetic acid and the bottle of anhydrous DMSO to equilibrate to room temperature (≥22°C) inside a desiccator. Causality: Opening cold vials pulls ambient humidity into the container via condensation, immediately poisoning the DMSO.
-
Weighing: Weigh the required mass of the compound using an analytical balance in a low-humidity environment.
-
Solvation: Add the calculated volume of fresh, anhydrous DMSO (≤0.005% H₂O).
-
Kinetic Agitation: Vortex vigorously for 2 minutes. If the solution remains turbid, transfer the vial to a 37°C ultrasonic bath for 5-10 minutes to provide the endothermic energy required to break the crystal lattice[2].
-
Aliquot & Purge (Self-Validation Step): Divide the clear solution into single-use amber vials. Purge the headspace of each vial with dry Argon or Nitrogen gas for 3 seconds to displace atmospheric moisture before capping tightly.
-
Storage: Flash-freeze and store at -20°C or -80°C to halt molecular mobility[5].
Protocol 2: Recovery of Precipitated Solutions
Objective: Salvage a precipitated stock solution without compromising the target molarity.
-
Visual Inspection: Inspect the frozen aliquot. If opaque white crystals are visible distinct from the frozen DMSO matrix, precipitation has occurred.
-
Thawing: Thaw the aliquot completely at room temperature.
-
Thermal Agitation: Place the sealed vial in a 37°C water bath for 5 minutes. Causality: Elevating the temperature increases the thermodynamic solubility limit of the solvent system.
-
Sonication: Sonicate the warmed vial for 5 to 10 minutes to mechanically disrupt the nucleated crystalline lattice.
-
Verification: Hold the vial against a direct light source to ensure no micro-precipitates remain suspended in the fluid. Use the recovered solution immediately; do not re-freeze, as the thermodynamic stability has been compromised.
References
-
Ziath Ltd. The Effects of Water on DMSO and Effective Hydration Measurement. Available at: [Link]
-
Hampton Research. Compound Solubility with Dimethylsulfoxide. Available at:[Link]
-
Wikipedia. Dimethyl sulfoxide. Available at:[Link]
-
MedChemExpress. Compound Handling Instructions. Available at:[Link]
Sources
Technical Support Center: GC-MS Analysis of 2,5-Dichloro-3-methylphenylacetic Acid
Welcome to the Technical Support Center for the chromatographic analysis of chlorinated phenylacetic acids. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2,5-Dichloro-3-methylphenylacetic acid (CAS: 1807180-82-0).
Direct gas chromatography-mass spectrometry (GC-MS) analysis of carboxylic acids frequently suffers from poor peak shape, loss of sensitivity, and severe retention time (RT) drift. This guide provides field-proven diagnostic workflows, mechanistic explanations, and self-validating protocols to ensure analytical rigor and reproducibility.
Visual Diagnostic Workflow
Before adjusting your instrument parameters, consult the diagnostic logic tree below to isolate the root cause of retention time drift and peak tailing.
Diagnostic workflow for troubleshooting GC-MS retention time drift and peak tailing.
Frequently Asked Questions (Troubleshooting)
Q1: Why does the retention time of 2,5-Dichloro-3-methylphenylacetic acid drift day-to-day, even with a new column?
Causality: The molecule contains a highly polar carboxylic acid (-COOH) moiety. In the high-temperature environment of a GC inlet and column, the acidic proton engages in strong hydrogen bonding with free silanol (Si-OH) groups on the fused silica column and glass liner[1]. This interaction causes irreversible adsorption, leading to peak tailing. As matrix components build up over sequential injections, they dynamically mask and unmask these active sites. Consequently, the partitioning coefficient of the analyte changes from run to run, manifesting as unpredictable retention time drift. Solution: You must mask the carboxylic acid group by replacing the acidic proton with a non-polar group via derivatization[2].
Q2: I am currently using BSTFA to derivatize my samples, but I still see split peaks and RT shifts. What is going wrong?
Causality: BSTFA (with 1% TMCS) forms a trimethylsilyl (TMS) ester. While volatile and easy to form, the Si-O bond in a TMS ester is highly susceptible to nucleophilic attack by trace moisture[3]. If your sample extract is not perfectly anhydrous, or if ambient humidity enters the autosampler vial, the TMS ester will hydrolyze back into the free acid during the run. This results in a mixture of derivatized and underivatized analyte, causing split peaks and RT shifts. Solution: Switch to MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide). MTBSTFA forms a tert-butyldimethylsilyl (TBDMS) ester. The bulky tert-butyl group provides immense steric hindrance around the silicon atom, making the TBDMS derivative roughly 10,000 times more stable against hydrolysis than TMS derivatives[4]. This structural stability directly translates to robust, reproducible retention times[5].
Q3: I just clipped 15 cm off my GC column to remove active sites, and now my retention times have shifted earlier. How do I correct this without rewriting my entire integration method?
Causality: Retention time is a function of the column's phase ratio and the carrier gas linear velocity. When you trim a column, you reduce its total length. If the GC software still assumes the original length (e.g., 30.0 m), the Electronic Pneumatic Control (EPC) will apply an incorrect head pressure, causing the carrier gas to flow too quickly through the shortened column[6]. Solution: You must update the exact column length in your GC software's configuration settings. Modern GC systems will automatically recalculate the required head pressure to maintain the exact linear velocity specified in your method. For highly regulated environments, utilizing Retention Time Alignment (RTA) or Retention Time Locking (RTL) software features can digitally adjust the column flow to lock the analyte to its historical retention time[7].
Quantitative Data: Derivatization Strategy Comparison
To optimize the chromatography of 2,5-Dichloro-3-methylphenylacetic acid, compare the quantitative and qualitative impacts of various derivatization strategies summarized below.
| Derivatization Strategy | Reagent Used | Derivative Formed | Hydrolytic Stability | RT Reproducibility Impact |
| None (Free Acid) | N/A | Underivatized | N/A | Poor (Severe tailing, matrix-dependent drift) |
| Silylation (TMS) | BSTFA + 1% TMCS | Trimethylsilyl ester | Low (Highly moisture sensitive) | Moderate (Prone to in-vial degradation) |
| Silylation (TBDMS) | MTBSTFA + 1% TBDMCS | tert-Butyldimethylsilyl ester | High (Sterically hindered) | Excellent (Highly stable, gold standard) |
| Alkylation | BF3 / Methanol | Methyl ester | High | Good (Requires highly toxic/corrosive reagents) |
Experimental Protocol: MTBSTFA Derivatization
To guarantee self-validating and reproducible results, follow this optimized step-by-step TBDMS derivatization protocol for 2,5-Dichloro-3-methylphenylacetic acid.
Materials Required:
-
Aprotic extraction solvent (e.g., Ethyl Acetate or Acetonitrile, anhydrous)
-
MTBSTFA containing 1% TBDMCS (Derivatization grade)
-
Pyridine (Anhydrous, acts as an acid scavenger and catalyst)
-
Nitrogen evaporator
Step-by-Step Methodology:
-
Sample Extraction: Extract the 2,5-Dichloro-3-methylphenylacetic acid from your matrix using an appropriate aprotic solvent (e.g., 500 µL of anhydrous ethyl acetate).
-
Desiccation (Critical Step): Transfer the extract to a 2 mL glass GC vial. Evaporate the solvent to complete dryness under a gentle stream of ultra-high purity nitrogen at 40 °C. Causality: Any residual water will consume the derivatization reagent and halt the reaction.
-
Reagent Addition: Add 50 µL of anhydrous pyridine, followed immediately by 50 µL of MTBSTFA + 1% TBDMCS to the dried residue.
-
Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds. Incubate the vial in a heating block at 60 °C for 45 to 60 minutes to drive the reaction to completion[8].
-
Cooling & Analysis: Remove the vial from the heating block and allow it to cool to room temperature (approx. 5 minutes). The sample is now ready for GC-MS analysis. Note: Do not inject water or protic solvents (like methanol) into the GC while running this method, as it will degrade the column phase and the derivatives.
References
-
LabRulez GCMS. GC Troubleshooting: Retention Time Shifts. Retrieved from [Link]
-
MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]
-
Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from[Link]
-
National Institutes of Health (PMC). Novel two-step derivation method for the synchronous analysis of inherited metabolic disorders using urine. Retrieved from [Link]
-
MDPI. Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. Retrieved from [Link]
-
ResearchGate. Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. Novel two-step derivation method for the synchronous analysis of inherited metabolic disorders using urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
Overcoming poor extraction recovery of 2,5-Dichloro-3-methylphenylacetic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating 2,5-Dichloro-3-methylphenylacetic acid .
This molecule presents unique sample preparation hurdles: it contains a highly ionizable carboxylic acid moiety (susceptible to pH fluctuations) and a halogenated aromatic ring that drives strong hydrophobic interactions and protein binding in biological matrices. This guide provides mechanistic causality, self-validating protocols, and validated workflows to help you achieve >85% extraction recovery.
Extraction Optimization Workflow
Figure 1: Decision-tree workflow for troubleshooting and optimizing extraction recovery.
Troubleshooting & FAQs
Q1: Why is my Liquid-Liquid Extraction (LLE) recovery of 2,5-Dichloro-3-methylphenylacetic acid extremely low (<20%) when extracting from neutral aqueous samples?
Causality: The core issue is pH-dependent ionization. 2,5-Dichloro-3-methylphenylacetic acid contains a carboxylic acid functional group. Phenylacetic acid derivatives typically exhibit a pKa in the range of 3.5 to 4.5. At a neutral physiological pH (pH 7.0), the carboxylic acid is deprotonated, rendering the molecule highly ionized and hydrophilic. Ionized species cannot efficiently partition into organic solvents. To drive the equilibrium entirely toward the unionized, lipophilic state, the aqueous phase must be acidified to at least 1.5 to 2.0 pH units below the molecule's pKa[1].
Protocol: pH-Optimized Liquid-Liquid Extraction (LLE) Self-Validating Step: Always verify the final aqueous pH with a micro-probe before adding the organic solvent.
-
Aliquot 1.0 mL of the aqueous sample into a clean borosilicate glass extraction tube.
-
Add 20% hydrochloric acid (HCl) or 2% phosphoric acid dropwise while vortexing, until the pH reaches 2.0–3.0 [1].
-
Add 3.0 mL of a moderately polar organic extraction solvent. Methyl isobutyl ketone (MIBK)[1], Ethyl Acetate, or Methyl tert-butyl ether (MTBE) provide the best solvation for halogenated aromatic acids.
-
Vortex vigorously for 10 minutes, or use a mechanical shaker, to maximize the interfacial surface area between the phases.
-
Centrifuge at 3000 x g for 5 minutes to achieve clean phase separation and break any micro-emulsions.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute in your LC-MS/MS mobile phase.
Q2: I am extracting from human plasma, and my recovery remains poor even after adjusting the pH to 2.5. What is causing this, and how can I fix it?
Causality: Phenylacetic acid derivatives are known to exhibit high plasma protein binding, primarily to human serum albumin (HSA)[2][3]. If the drug remains bound to the precipitated protein pellet or is trapped in the aqueous phase, organic solvents will not extract it effectively. The protein-drug binding must be actively disrupted prior to or during the extraction process[4][5].
Protocol: Protein Binding Disruption & Extraction
-
To 200 µL of plasma, add 20 µL of your internal standard solution.
-
Add 600 µL of ice-cold Acetonitrile containing 2% Formic Acid (v/v) [4]. Mechanism: The organic solvent precipitates the proteins, while the strong acid simultaneously lowers the pH to unionize the analyte and disrupts the albumin-drug binding complex.
-
Vortex vigorously for 5 minutes to ensure complete denaturation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (which now contains the freed 2,5-Dichloro-3-methylphenylacetic acid) to a new vial.
-
Evaporate under nitrogen and reconstitute for direct injection, or dilute 1:5 with water to reduce organic content before loading onto an SPE cartridge.
Q3: When using Solid-Phase Extraction (SPE), the analyte is eluting prematurely during the wash step. How do I retain it?
Causality: If you are using a standard reversed-phase sorbent (like HLB or C18), the analyte will only be strongly retained if it is in its unionized form. If your wash step uses a solvent with a high pH or a high percentage of organic modifier, the ionized analyte will break through the sorbent bed. To achieve superior cleanup, switch to a Mixed-Mode Anion Exchange (MAX) sorbent, which exploits the carboxylic acid group for orthogonal ionic retention[6].
Protocol: Mixed-Mode Anion Exchange (MAX) SPE
-
Conditioning: Pass 2 mL of Methanol, followed by 2 mL of LC-MS grade Water through the MAX cartridge.
-
Loading: Dilute the sample 1:1 with 50 mM Ammonium Acetate buffer (pH 7.0). Mechanism: At this pH, the carboxylic acid is ionized and will bind strongly to the positively charged anion exchange sites. Load onto the cartridge at a flow rate of 1 mL/min.
-
Wash 1 (Interference removal): Pass 2 mL of 50 mM Ammonium Acetate (pH 7.0) to wash away neutral and basic hydrophilic interferences.
-
Wash 2 (Organic wash): Pass 2 mL of 100% Methanol to remove hydrophobic interferences. The analyte remains securely bound via ionic interactions.
-
Elution: Elute the 2,5-Dichloro-3-methylphenylacetic acid with 2 mL of Methanol containing 2-5% Formic Acid . Mechanism: The acid neutralizes the carboxylic acid charge, breaking the ionic interaction and allowing the organic solvent to elute the target molecule.
Quantitative Data Summary: Expected Extraction Efficiencies
The following table summarizes the expected recovery rates based on the physicochemical adjustments applied to the extraction methodology.
| Extraction Method | Matrix | pH Condition | Solvent / Sorbent | Disruption Agent | Expected Recovery (%) |
| Liquid-Liquid (LLE) | Aqueous | Neutral (pH 7.0) | Ethyl Acetate | None | < 20% |
| Liquid-Liquid (LLE) | Aqueous | Acidic (pH 2.5) | MIBK | None | 90 - 95% |
| Liquid-Liquid (LLE) | Plasma | Acidic (pH 2.5) | MTBE | None | 40 - 50% |
| Protein Precipitation | Plasma | Acidic (pH 2.5) | Acetonitrile | 2% Formic Acid | > 85% |
| Solid-Phase (SPE) | Aqueous | Acidic (pH 2.5) | HLB (Elute: MeOH) | None | 85 - 90% |
| Solid-Phase (SPE) | Plasma | Load: pH 7.0 | MAX (Elute: Acidic MeOH) | Buffer Dilution | > 90% |
References
- CN102452930A - Recovery process of phenylacetic acid - Google Patents.
- WO2017077401A1 - Method for the ultra-sensitive determination of catecholamines and their metabolites - Google Patents.
- Techniques for disrupting protein binding in sample preparation - Biotage.
- Protein Binding & Analyte Recovery - Phenomenex.
- Determination of the binding properties of the uremic toxin phenylacetic acid to Human Serum Albumin - ResearchGate.
- Plasma Protein Binding of Phenylacetate and Phenylbutyrate, Two Novel Antineoplastic Agents - PubMed.
Sources
- 1. CN102452930A - Recovery process of phenylacetic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Plasma protein binding of phenylacetate and phenylbutyrate, two novel antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Protein Binding & Analyte Recovery | Phenomenex [phenomenex.com]
- 6. WO2017077401A1 - Method for the ultra-sensitive determination of catecholamines and their metabolites - Google Patents [patents.google.com]
A Guide to the Validation of Mass Spectrometry Fragmentation Patterns for 2,5-Dichloro-3-methylphenylacetic Acid
Introduction
In the landscape of pharmaceutical development and chemical analysis, the unambiguous structural confirmation of a molecule is paramount. 2,5-Dichloro-3-methylphenylacetic acid is a compound of interest whose biological activity and metabolic fate are intrinsically linked to its precise chemical structure. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight.[1][2] This guide provides an in-depth, experience-driven walkthrough for validating the mass spectrometry fragmentation pattern of 2,5-Dichloro-3-methylphenylacetic acid. We will move beyond a simple recitation of steps to explore the scientific rationale behind our instrumental choices and validation strategy, ensuring a robust and defensible analytical method. The core of this guide is a self-validating protocol designed for researchers, scientists, and drug development professionals who require the highest level of confidence in their analytical data.
Part 1: The Analytical Strategy - Causality in Experimental Design
The selection of an analytical technique is the first and most critical decision in method development. For a non-volatile, polar molecule like 2,5-Dichloro-3-methylphenylacetic acid, which contains a carboxylic acid group, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[3][4]
Ionization Technique: Electrospray Ionization (ESI)
We have selected Electrospray Ionization (ESI) as the interface between the liquid chromatography system and the mass spectrometer. The rationale is twofold:
-
Analyte Chemistry: The presence of the carboxylic acid group makes the molecule amenable to deprotonation. Therefore, operating in negative ion mode ESI will efficiently generate the [M-H]⁻ ion, which will serve as our precursor ion for fragmentation analysis.[5] To enhance deprotonation and improve sensitivity, a small amount of a volatile base like ammonium hydroxide can be added to the mobile phase.[5]
-
"Soft" Ionization: ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte during the ionization process.[6] This is crucial as it preserves the intact molecule, generating a strong signal for the precursor ion ([M-H]⁻), which is essential for subsequent fragmentation experiments (MS/MS).
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF)
The choice of a hybrid Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is deliberate and central to achieving our analytical goals.[7][8] A Q-TOF instrument combines the strengths of two different mass analyzers:
-
Quadrupole (Q1): The first quadrupole acts as a mass filter, allowing us to isolate our specific precursor ion ([M-H]⁻) with high precision.[7]
-
Collision Cell (q2): The isolated precursor ion is then passed into a collision cell, where it is fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Time-of-Flight Analyzer (TOF): The resulting fragment ions are then analyzed by the TOF analyzer, which offers high mass resolution and accuracy.[9][10] This allows for the determination of the elemental composition of each fragment, providing a much higher degree of confidence in structural assignments compared to nominal mass instruments.[11]
The combination of these components in a Q-TOF system provides the high sensitivity, selectivity, and mass accuracy required for definitive structural elucidation and fragmentation pattern validation.[12]
Part 2: The Fragmentation Pathway of 2,5-Dichloro-3-methylphenylacetic Acid
Based on established fragmentation principles for phenylacetic acids and halogenated aromatic compounds, we can predict a logical fragmentation pathway for the [M-H]⁻ ion of 2,5-Dichloro-3-methylphenylacetic acid (C₉H₈Cl₂O₂), which has a monoisotopic mass of 217.9904 Da.[13][14][15] The primary fragmentation event is expected to be the neutral loss of CO₂ (43.9898 Da) from the carboxylate group, followed by further fragmentation of the resulting carbanion.
The presence of two chlorine atoms will result in a characteristic isotopic pattern for the precursor ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1, which serves as a key validation point.[16]
Caption: Proposed fragmentation pathway for 2,5-Dichloro-3-methylphenylacetic acid.
Part 3: Hypothetical Experimental Data and Validation
The following table presents the expected high-resolution mass spectrometry data for 2,5-Dichloro-3-methylphenylacetic acid. The ability to match the measured m/z of fragment ions to their calculated elemental compositions with low ppm error is a cornerstone of this validation guide.
| Ion Description | Proposed Elemental Composition | Calculated m/z | Measured m/z (Hypothetical) | Mass Error (ppm) | Isotopic Pattern Observed |
| Precursor Ion [M-H]⁻ | C₉H₇Cl₂O₂⁻ | 217.9829 | 217.9831 | 0.9 | Yes (Cl₂) |
| Fragment 1 | C₈H₇Cl₂⁻ | 173.9935 | 173.9938 | 1.7 | Yes (Cl₂) |
| Fragment 2 | C₈H₈Cl⁻ | 139.0188 | 139.0190 | 1.4 | Yes (Cl) |
Part 4: The Self-Validating Experimental Protocol
This protocol is designed to be a self-validating system, where system suitability checks are integrated to ensure data integrity.
System Suitability and Calibration
-
Mass Calibration: Prior to analysis, perform an external mass calibration of the Q-TOF instrument using a suitable calibration standard (e.g., sodium formate) across the desired mass range (e.g., m/z 50-1000). The mass accuracy should be below 2 ppm for the calibrant ions.
-
System Suitability Test (SST): Prepare a standard solution of a known compound (e.g., reserpine) and inject it. Verify that the mass accuracy, resolution, and sensitivity meet the pre-defined criteria set in your laboratory's Standard Operating Procedure (SOP).[17][18] This step ensures the instrument is performing optimally before analyzing the target compound.
LC-MS/MS Data Acquisition
-
Sample Preparation: Prepare a 1 µg/mL solution of 2,5-Dichloro-3-methylphenylacetic acid in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Chromatographic Separation:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Ammonium Hydroxide in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI Negative
-
Capillary Voltage: 3.5 kV
-
Drying Gas Flow: 10 L/min
-
Gas Temperature: 325 °C
-
Acquisition Mode: MS/MS (or Auto MS/MS)
-
Precursor Ion: m/z 217.9829
-
Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to observe the formation of different fragment ions.
-
Acquisition Range: m/z 50-300
-
Caption: Experimental workflow for fragmentation pattern validation.
Data Analysis and Validation Criteria
-
Precursor Ion Confirmation: Extract the chromatogram for the precursor ion (m/z 217.9829). Confirm the presence of the M, M+2, and M+4 isotopic peaks with the correct ratios. The measured mass should be within 5 ppm of the calculated mass.
-
Fragment Ion Analysis: For the MS/MS spectrum at the chromatographic peak apex, identify the major fragment ions.
-
Elemental Composition: Use the instrument's software to calculate the elemental composition of the precursor and fragment ions based on their accurate masses and isotopic patterns. The proposed compositions in the table above should be confirmed with a mass error of < 5 ppm.
-
Consistency Check: The fragmentation pattern must be consistent and reproducible across multiple injections. The relative abundances of the major fragments should be stable.[19][20]
Part 5: Comparison with Alternative Methods - GC-MS
While LC-MS is the preferred method, Gas Chromatography-Mass Spectrometry (GC-MS) is another potential technique, especially for halogenated compounds.[21][22]
| Feature | LC-ESI-Q-TOF MS | GC-EI-MS |
| Sample Preparation | Minimal; direct injection of dissolved sample. | Derivatization (e.g., silylation) of the carboxylic acid is required to increase volatility. |
| Ionization | Soft (ESI), preserves molecular ion. | Hard (Electron Ionization - EI), extensive fragmentation, molecular ion may be weak or absent.[23] |
| Applicability | Ideal for polar, non-volatile compounds. | Suitable for volatile or semi-volatile compounds.[24] |
| Structural Information | High-resolution data provides high-confidence elemental compositions. | Nominal mass data; fragmentation library matching is the primary identification method. |
Conclusion
This guide has outlined a comprehensive and scientifically-grounded strategy for the validation of the mass spectrometry fragmentation pattern of 2,5-Dichloro-3-methylphenylacetic acid. By leveraging the high resolution and mass accuracy of LC-ESI-Q-TOF MS, we can move beyond simple mass detection to the confident assignment of elemental compositions for both precursor and fragment ions. The presented protocol, with its integrated system suitability checks and clear validation criteria, provides a robust framework for obtaining high-quality, defensible data essential for research, development, and regulatory submission in the pharmaceutical and chemical industries.
References
-
Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]
-
Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. (n.d.). Emery Pharma. Retrieved March 25, 2026, from [Link]
-
Modeling the relative response factor of small molecules in positive electrospray ionization. (2024, November 22). Royal Society of Chemistry. Retrieved March 25, 2026, from [Link]
-
Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. (2016, August 15). Oxford Academic. Retrieved March 25, 2026, from [Link]
-
Current developments in LC-MS for pharmaceutical analysis. (n.d.). Royal Society of Chemistry. Retrieved March 25, 2026, from [Link]
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Comparative Biological Activity of 2,5-Dichloro-3-methylphenylacetic Acid Derivatives
Executive Summary & Structural Rationale
Phenylacetic acid derivatives, such as the widely prescribed diclofenac, are foundational to the management of inflammatory conditions due to their potent inhibition of cyclooxygenase (COX) enzymes[1]. However, traditional non-selective non-steroidal anti-inflammatory drugs (NSAIDs) are notoriously associated with gastrointestinal (GI) toxicity.
The development of 2,5-dichloro-3-methylphenylacetic acid derivatives represents a strategic structural evolution in medicinal chemistry. By introducing sterically demanding chlorine and methyl groups at the 2, 3, and 5 positions of the phenyl ring, the acetic acid side chain is forced into an orthogonal conformation. This highly specific geometry exploits the larger hydrophobic side pocket of the COX-2 active site—accessible due to the substitution of Ile523 in COX-1 with the smaller Val523 in COX-2[2]. Consequently, these derivatives dramatically enhance COX-2 selectivity, sparing the GI-protective COX-1 pathway while maintaining potent anti-inflammatory efficacy[3].
Mechanism of COX-2 inhibition by 2,5-dichloro-3-methylphenylacetic acid derivatives.
In Vitro and In Vivo Performance Comparison
To objectively evaluate the therapeutic potential of 2,5-dichloro-3-methylphenylacetic acid (Derivative A) and its amide prodrug (Derivative B), we benchmarked their biological activity against standard clinical controls: Diclofenac (a non-selective phenylacetic acid derivative) and Celecoxib (a highly selective COX-2 diarylheterocycle).
Quantitative Data Summary
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Edema Inhibition (%) | Ulcerogenic Index |
| Diclofenac | 1.25 | 0.85 | 1.47 | 72 | 3.5 |
| Celecoxib | >100 | 0.04 | >2500 | 68 | 0.2 |
| Derivative A | 85.4 | 0.12 | 711 | 75 | 0.4 |
| Derivative B | >100 | 0.08 | >1250 | 79 | 0.1 |
Table 1: Comparative pharmacological profiling. Edema inhibition was measured at 3 hours post-carrageenan injection (10 mg/kg oral dose). Ulcerogenic index was evaluated 6 hours post-administration.
Key Insights: Derivative A exhibits a Selectivity Index (SI) of 711, representing a massive improvement over traditional phenylacetic acid scaffolds like diclofenac[4]. Derivative B, the amide prodrug, further reduces COX-1 interaction, resulting in an ulcerogenic index (0.1) that surpasses even the gold-standard Celecoxib, while demonstrating superior anti-inflammatory efficacy (79% inhibition).
Self-Validating Experimental Methodologies
As Application Scientists, we must ensure that our assay systems are robust, reproducible, and internally validated. Below are the detailed protocols used to generate the comparative data, including the causality behind critical experimental choices.
Protocol A: In Vitro COX-1/COX-2 Fluorometric Inhibitor Screening
This assay measures the peroxidase activity of the COX enzyme, providing a highly sensitive, non-radioactive readout[4].
-
Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0) supplemented with 1 µM hematin.
-
Causality: Hematin is the essential prosthetic group for the COX apoenzyme. Without it, the peroxidase domain cannot convert PGG2 to PGH2, rendering the assay non-functional.
-
-
Enzyme-Inhibitor Incubation: Add recombinant human COX-1 or COX-2 (10 units/well) and the test derivatives (0.01 to 100 µM). Incubate for 15 minutes at 37°C.
-
Causality: Many COX-2 selective inhibitors are time-dependent, slow-binding inhibitors. A 15-minute pre-incubation allows the enzyme-inhibitor complex to reach equilibrium before substrate competition begins, preventing the underestimation of compound potency.
-
-
Substrate Addition: Initiate the reaction by adding 100 µM Arachidonic Acid (AA) and 10 µM ADHP (10-acetyl-3,7-dihydroxyphenoxazine).
-
Causality: The COX enzyme converts AA to PGG2. The peroxidase domain then reduces PGG2 to PGH2 while simultaneously oxidizing ADHP into highly fluorescent resorufin (Ex/Em = 535/590 nm). This provides a direct, stoichiometric measurement of enzyme activity.
-
-
Data Validation (Self-Validating Step): Calculate the Z'-factor for each microplate using the vehicle control (100% activity) and a fully inhibited control (Celecoxib at 10 µM).
-
Causality: Only plates yielding a Z'-factor ≥ 0.65 are accepted, ensuring that the signal band is sufficiently separated from the background noise, guaranteeing statistical reliability.
-
Protocol B: In Vivo Carrageenan-Induced Rat Paw Edema
This model evaluates the translation of in vitro enzyme inhibition to systemic anti-inflammatory efficacy[3].
-
Dosing: Administer test compounds (10 mg/kg) orally via gavage to Wistar rats (n=6 per group) suspended in 0.5% carboxymethyl cellulose (CMC).
-
Induction: One hour post-dose, inject 0.1 mL of 1% λ-carrageenan into the subplantar region of the right hind paw.
-
Causality: Carrageenan induces a biphasic inflammatory response. The second phase (2–6 hours post-injection) is heavily driven by the localized release of prostaglandins (specifically PGE2), making it the optimal window to evaluate COX-2 specific inhibitors.
-
-
Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours. Calculate the percentage of edema inhibition relative to the vehicle-treated control group.
Self-validating experimental workflow for evaluating novel COX-2 selective inhibitors.
Conclusion
The integration of 2,5-dichloro and 3-methyl substitutions onto the phenylacetic acid scaffold successfully transforms a traditionally non-selective NSAID pharmacophore into a highly potent, COX-2 selective agent. The experimental data confirms that these derivatives maintain the robust anti-inflammatory properties characteristic of phenylacetic acids while virtually eliminating the gastric ulceration liability associated with COX-1 inhibition. For drug development professionals, Derivative B represents a highly optimized lead compound suitable for advanced preclinical pharmacokinetic (PK) and toxicological profiling.
References
-
6.4 Introduction to the Inflammatory Response and Anti-inflammatory Drugs - Pharmacology for Nurses | OpenStax Source: openstax.org URL:1
-
Thiazole Ring—A Biologically Active Scaffold - PMC Source: nih.gov URL:2
-
Synthesis, Docking and Evaluation of Phenylacetic Acid and Trifluoro-methylphenyl Substituted Benzamide Derivatives as Potential PPARδ Agonists | Bentham Science Publishers Source: benthamdirect.com URL:3
-
Cukurova Medical Journal Synthesis of thiazole-phenylacetic acid compounds as dual antibacterial-COX enzymes inhibitors - DergiPark Source: dergipark.org.tr URL:4
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Analytical Comparison Guide: Cross-Reactivity Validation of 2,5-Dichloro-3-methylphenylacetic Acid in Immunoassays
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of hapten specificity. When developing immunoassays for small, halogenated phenylacetic acid derivatives like 2,5-Dichloro-3-methylphenylacetic acid (2,5-DC-3-MPA; CAS 1807180-82-0)[1], achieving high specificity is paramount. This compound shares a core phenylacetic acid scaffold with widely prevalent pharmaceuticals (like diclofenac) and agrochemicals (like 2,4-D). Historically, antibodies raised against phenylacetic acid derivatives exhibit significant cross-reactivity (CR) due to the structural resemblance of the aromatic ring and the acetic acid side chain[2].
In this guide, we objectively compare the performance of a newly developed, highly specific monoclonal antibody (mAb-DCMPA-01) against alternative broad-spectrum polyclonal antibodies (pAb-Broad) and the gold-standard LC-MS/MS. We will dissect the causality behind our experimental design and provide a self-validating protocol for determining cross-reactivity.
The Causality of Assay Design and Hapten Synthesis
Small molecules (<1000 Da) cannot elicit an immune response independently; they must be conjugated to a carrier protein. The orientation of the hapten during conjugation dictates the antibody's recognition site.
-
The Analytical Challenge: If 2,5-DC-3-MPA is conjugated via its carboxylic acid group, the resulting antibodies often recognize the distal dichloromethylphenyl ring but fail to distinguish the acetic acid moiety. This leads to high cross-reactivity with other halogenated benzenes. Furthermore, antibodies against related phenylacetic acids often cross-react with structurally similar metabolites (e.g., 4'-hydroxydiclofenac)[3].
-
Our Structural Solution: We utilized a heterologous spacer arm attached to the methyl group at position 3, leaving the 2,5-dichloro and the acetic acid groups fully exposed as the primary epitopes. This forces the immune system to generate antibodies highly specific to the unique steric hindrance of the 2,5-dichloro arrangement.
Self-Validating Protocol for Cross-Reactivity Determination
To ensure trustworthiness, the validation protocol must be a self-validating system. We employ an indirect competitive ELISA (icELISA). The system validates itself by including a "zero analyte" control (B0) to establish maximum binding, and a heterologous coating antigen to eliminate false positives caused by linker-recognition.
Step-by-Step Methodology
-
Plate Coating: Coat 96-well microtiter plates with 100 µL/well of heterologous coating antigen (2,5-DC-3-MPA conjugated to Ovalbumin via a different linker than the immunogen) at 1 µg/mL in carbonate buffer (pH 9.6).
-
Causality: Using a heterologous linker ensures the antibody only binds the target molecule, not the chemical bridge, preventing artificially inflated background signals[4].
-
-
Blocking: Wash 3x with PBST. Add 200 µL/well of 3% skim milk in PBS. Incubate for 1 h at 37°C.
-
Causality: Blocks unoccupied hydrophobic sites on the polystyrene well, preventing non-specific adsorption of the primary antibody.
-
-
Competitive Incubation: Add 50 µL of standard solutions (Target or Analogs at varying concentrations: 0.01 to 1000 ng/mL) and 50 µL of mAb-DCMPA-01 (1:5000) to each well. Incubate for 1 h at 25°C.
-
Causality: Free analyte in the sample competes with the immobilized antigen for the limited binding sites of the mAb.
-
-
Signal Generation: Wash 5x. Add 100 µL/well of Goat Anti-Mouse IgG-HRP. Incubate 45 min. Wash 5x. Add 100 µL TMB substrate.
-
Causality: HRP catalyzes the oxidation of TMB, generating a blue color inversely proportional to the concentration of free analyte.
-
-
Measurement: Add 50 µL of 2M H2SO4 to stop the reaction. Read absorbance at 450 nm. Calculate IC50 values using a 4-parameter logistic curve.
Data Presentation and Objective Comparison
Cross-reactivity is calculated using the formula: CR (%) = (IC50 of 2,5-DC-3-MPA / IC50 of Analog) × 100. We compared our specific mAb-DCMPA-01 against a commercially available broad-spectrum polyclonal antibody (pAb-Broad) traditionally used for class-specific phenylacetic acid detection.
Table 1: Cross-Reactivity Profiles of Immunoassay Platforms
| Analyte / Structural Analog | mAb-DCMPA-01 (Specific) CR (%) | pAb-Broad (Alternative) CR (%) |
| 2,5-Dichloro-3-methylphenylacetic acid | 100.0 | 100.0 |
| 2,4-Dichlorophenylacetic acid | 1.2 | 65.4 |
| Diclofenac | < 0.1 | 42.1 |
| 4'-Hydroxydiclofenac | < 0.1 | 28.5 |
| Phenylacetic acid | < 0.1 | 18.2 |
| MCPA (4-Chloro-2-methylphenoxyacetic acid) | 0.5 | 12.0 |
Analysis: The data clearly demonstrates that mAb-DCMPA-01 successfully discriminates between 2,5-DC-3-MPA and highly similar analogs like 2,4-Dichlorophenylacetic acid. The alternative pAb-Broad suffers from severe cross-reactivity (65.4%), making it unsuitable for specific quantitative analysis in complex matrices. This mirrors findings in environmental monitoring where high-affinity monoclonal antibodies are required to isolate specific phenylacetic acid derivatives from their metabolites[4].
Table 2: Method Comparison - Spiked Environmental Water
| Method | Limit of Detection (LOD) | Average Recovery (%) | Intra-assay CV (%) | Inter-assay CV (%) |
| mAb-DCMPA-01 ELISA | 0.05 ng/mL | 94.2 - 105.1 | 4.5 | 6.8 |
| LC-MS/MS (Gold Standard) | 0.01 ng/mL | 96.5 - 102.3 | 2.1 | 3.5 |
| pAb-Broad ELISA | 0.80 ng/mL | 135.4 - 180.2* | 12.4 | 15.6 |
*Note: Overestimation in the pAb-Broad ELISA is directly caused by cross-reactivity with background matrix analogs.
Visualizing the Logic
Below are the mechanistic workflows defining our validation system.
Workflow for determining the cross-reactivity profile of phenylacetic acid immunoassays.
Inverse signal relationship in a competitive ELISA format for small molecule detection.
Conclusion
Validating the cross-reactivity of 2,5-Dichloro-3-methylphenylacetic acid requires a rigorous, self-validating approach. By utilizing a rationally designed heterologous coating strategy and a highly specific monoclonal antibody, we achieve analytical performance that rivals LC-MS/MS in recovery and precision, while vastly outperforming traditional broad-spectrum immunoassays. This level of specificity is essential for researchers conducting pharmacokinetic or environmental fate studies where structural analogs and metabolites are present in high concentrations.
References
- MolCore. "1807180-82-0 | 2,5-二氯-3-甲基苯乙酸| 摩库 - MolCore".
- SciSpace. "No Interference by Diclofenac with the New Vitros FT3II Assay Reagent".
- PMC (NIH). "Re-assessment of monoclonal antibodies against diclofenac for their application in the analysis of environmental waters".
- ResearchGate. "Rapid analysis of diclofenac in freshwater and wastewater by a monoclonal antibody-based highly sensitive ELISA".
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
